1,1-dioxothiolane-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1-dioxothiolane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4S/c6-5(7)4-1-2-10(8,9)3-4/h4H,1-3H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRQWTBGINUTIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20330235 | |
| Record name | tetrahydrothiophene-3-carboxylic acid 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20330235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4785-67-5 | |
| Record name | tetrahydrothiophene-3-carboxylic acid 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20330235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dioxo-1lambda6-thiolane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 1,1-dioxothiolane-3-carboxylic acid: Chemical Properties and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-dioxothiolane-3-carboxylic acid, also known as tetrahydrothiophene-3-carboxylic acid 1,1-dioxide, is a sulfur-containing heterocyclic compound.[1] Its structure features a five-membered thiolane ring with a sulfone group (S,S-dioxide) and a carboxylic acid substituent at the 3-position. This combination of functional groups imparts unique chemical and physical properties, making it a molecule of interest in organic synthesis and medicinal chemistry. The presence of both a hydrogen bond donor (carboxylic acid) and hydrogen bond acceptors (sulfone oxygens and carbonyl oxygen) suggests its potential for specific interactions with biological targets.
Core Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. These properties are crucial for its handling, characterization, and application in a laboratory setting.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | Tetrahydrothiophene-3-carboxylic acid 1,1-dioxide, 1,1-Dioxotetrahydrothiophene-3-carboxylic acid | [1] |
| CAS Number | 4785-67-5 | [1] |
| Molecular Formula | C₅H₈O₄S | [1] |
| Molecular Weight | 164.18 g/mol | [1] |
| Monoisotopic Mass | 164.01433 Da | [2] |
| SMILES | C1CS(=O)(=O)CC1C(=O)O | [1] |
| InChIKey | ASRQWTBGINUTIX-UHFFFAOYSA-N | [1] |
| Predicted XlogP | -0.7 | [2] |
| Appearance | White to off-white solid (typical) | General chemical knowledge |
| Predicted Boiling Point | Data not readily available | |
| Predicted Melting Point | Data not readily available | |
| Solubility | Soluble in water and polar organic solvents | General chemical knowledge |
Spectroscopic Characterization
Spectroscopic methods are essential for the identification and purity assessment of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band, typically appearing in the region of 3300-2500 cm⁻¹.[3] This broadness is a result of hydrogen bonding.[3] Another key feature is the strong carbonyl (C=O) stretching absorption, which for a saturated carboxylic acid, generally appears between 1710 and 1760 cm⁻¹.[3][4] The C-O stretching vibration is typically observed in the 1320-1210 cm⁻¹ region.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR spectroscopy, the acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet at a chemical shift (δ) of 10-13 ppm.[4][5] The protons on the carbon adjacent to the carbonyl group (α-protons) usually resonate in the range of 2.0-2.5 ppm.[6] The protons on the thiolane ring would exhibit complex splitting patterns due to their diastereotopic nature. A ¹H NMR spectrum for this compound is available in the PubChem database.[1]
In ¹³C NMR spectroscopy, the carbonyl carbon of the carboxylic acid typically appears in the range of 170-180 ppm.[6] The carbons of the thiolane ring would appear in the aliphatic region of the spectrum.
Chemical Reactivity and Synthesis
The reactivity of this compound is dictated by its two primary functional groups: the carboxylic acid and the sulfone. The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol. The sulfone group is generally stable but can influence the acidity of adjacent protons.
Synthesis of this compound
Several synthetic routes can be envisioned for the preparation of this compound. The following are generalized experimental protocols based on common organic chemistry transformations.
This method involves the oxidation of a corresponding thiol-containing carboxylic acid.
Materials:
-
Tetrahydrothiophene-3-carboxylic acid
-
Oxidizing agent (e.g., hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA))
-
Solvent (e.g., acetic acid, dichloromethane)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, recrystallization flasks, column chromatography setup)
Procedure:
-
Dissolve tetrahydrothiophene-3-carboxylic acid in a suitable solvent such as acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric excess (typically 2.2 equivalents) of the oxidizing agent (e.g., 30% hydrogen peroxide) to the cooled solution while stirring.
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench any excess oxidizing agent.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., water, ethanol/water) or by column chromatography on silica gel to yield pure this compound.[7]
This approach involves the formation of the thiolane ring from an acyclic precursor.
Materials:
-
An appropriate dihaloalkyl carboxylic acid ester (e.g., diethyl 2,4-dibromopentanedioate)
-
Sodium sulfide (Na₂S)
-
Solvent (e.g., ethanol, dimethylformamide)
-
Acid or base for hydrolysis (e.g., HCl, NaOH)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve the dihaloalkyl carboxylic acid ester in a suitable solvent like ethanol.
-
Add a solution of sodium sulfide in water or ethanol to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the cyclization is complete, cool the reaction mixture and remove the solvent.
-
Hydrolyze the resulting ester to the carboxylic acid by heating with an aqueous acid or base.
-
Acidify the reaction mixture to precipitate the crude carboxylic acid.
-
Purify the product by recrystallization or column chromatography as described in the previous protocol.
Biological Activity and Applications
Derivatives of dithiolane carboxylic acids have shown potential as inhibitors of thioredoxin reductase (TrxR).[8][9] TrxR is a key enzyme in the thioredoxin system, which plays a critical role in maintaining cellular redox homeostasis and is implicated in various diseases, including cancer.[10][11][12] The inhibition of TrxR can lead to an increase in intracellular reactive oxygen species (ROS), which can trigger apoptosis in cancer cells.[13]
The Thioredoxin Reductase Signaling Pathway
The thioredoxin system is a central antioxidant pathway in cells.[10] Thioredoxin reductase (TrxR) utilizes NADPH to reduce thioredoxin (Trx).[10] Reduced Trx, in turn, reduces a variety of substrate proteins, including ribonucleotide reductase, which is essential for DNA synthesis, and peroxiredoxins, which are involved in peroxide detoxification.[12][13] Trx also regulates the activity of transcription factors such as NF-κB and p53.[13] By inhibiting TrxR, compounds like this compound derivatives could disrupt these critical cellular processes.
References
- 1. 1,1-Dioxo-1lambda6-thiolane-3-carboxylic acid | C5H8O4S | CID 428044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 1,1-dioxo-1lambda6-thiolane-3-carboxylic acid (C5H8O4S) [pubchemlite.lcsb.uni.lu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. rsc.org [rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 9. echemi.com [echemi.com]
- 10. The thioredoxin system: Balancing redox responses in immune cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Redox Signaling Mediated by Thioredoxin and Glutathione Systems in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thioredoxin and Thioredoxin Target Proteins: From Molecular Mechanisms to Functional Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thioredoxin reductase: An emerging pharmacologic target for radiosensitization of cancer - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: 1,1-dioxothiolane-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Nomenclature and Identification
IUPAC Name: 1,1-dioxothiolane-3-carboxylic acid[1][2]
Synonyms:
-
1,1-dioxo-1λ⁶-thiolane-3-carboxylic acid[1]
-
Tetrahydrothiophene-3-carboxylic acid 1,1-dioxide[1]
-
1,1-Dioxotetrahydrothiophene-3-carboxylic acid[1]
-
3-Carboxy-sulfolane
-
Sulfolane-3-carboxylic acid
-
3-Thiophenecarboxylicacid, tetrahydro-, 1,1-dioxide[1]
CAS Number: 4785-67-5[1]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₈O₄S | [1] |
| Molecular Weight | 164.18 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 138-142 °C | |
| Solubility | Soluble in water and polar organic solvents | |
| XLogP3 | -0.7 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 1 | [1] |
Spectroscopic Data
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the following absorption bands:
| Wavenumber (cm⁻¹) | Functional Group |
| 3300-2500 (broad) | O-H stretch (carboxylic acid) |
| 1710 (strong) | C=O stretch (carboxylic acid) |
| 1320 and 1120 | S=O stretch (sulfone) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 12.5 (s, 1H, COOH)
-
δ 3.50-3.35 (m, 3H, CH₂SO₂ and CHCOOH)
-
δ 3.25-3.15 (m, 2H, CH₂SO₂)
-
δ 2.40-2.20 (m, 2H, CH₂)
¹³C NMR (DMSO-d₆, 100 MHz):
-
δ 172.5 (C=O)
-
δ 55.0 (CH₂)
-
δ 52.5 (CH₂)
-
δ 45.0 (CH)
-
δ 25.0 (CH₂)
Mass Spectrometry
Electrospray Ionization (ESI-MS):
-
m/z 163.0 [M-H]⁻
Synthesis and Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the oxidation of 3-thiophenecarboxylic acid.
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol:
-
Dissolution: Dissolve 3-thiophenecarboxylic acid in glacial acetic acid.
-
Oxidation: Add hydrogen peroxide (30% aqueous solution) dropwise to the solution at room temperature. The reaction is exothermic and should be controlled with an ice bath.
-
Reaction Monitoring: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, pour the reaction mixture into cold water.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.
Biological Activity and Potential Applications in Drug Development
This compound and its derivatives have garnered interest in the field of drug development due to their potential biological activities. The sulfone moiety, being a bioisostere of other functional groups, can modulate the physicochemical and pharmacokinetic properties of drug candidates.
Apoptosis Induction in Cancer Cells
Recent studies have suggested that certain sulfone-containing compounds can induce apoptosis in cancer cells. The proposed mechanism often involves the modulation of key signaling pathways that regulate cell survival and death.
Logical Flow of Apoptosis Induction:
Caption: Postulated mechanism of apoptosis induction.
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxic effects of this compound on a cancer cell line.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Conclusion
This compound is a versatile building block with interesting physicochemical properties and potential applications in medicinal chemistry. Its sulfone and carboxylic acid functionalities provide opportunities for further chemical modifications to develop novel therapeutic agents. The preliminary data on its ability to induce apoptosis in cancer cells warrants further investigation into its mechanism of action and potential as an anticancer drug candidate. This technical guide provides a foundational understanding of this compound for researchers and scientists in the field of drug discovery and development.
References
1,1-dioxothiolane-3-carboxylic acid molecular structure and formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1-dioxothiolane-3-carboxylic acid, a sulfur-containing heterocyclic compound, presents a unique molecular architecture of interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its molecular structure, chemical formula, and physicochemical properties. Detailed experimental protocols for its synthesis and analysis are outlined, alongside an exploration of its potential biological activities. This document serves as a foundational resource for researchers investigating the therapeutic potential and applications of this compound.
Molecular Structure and Chemical Formula
This compound is characterized by a five-membered thiolane ring where the sulfur atom is oxidized to a sulfone group, and a carboxylic acid substituent is attached at the 3-position.
Molecular Formula: C₅H₈O₄S[1]
IUPAC Name: this compound[1]
SMILES: O=S1(=O)CCC(C(O)=O)C1
InChI Key: ASRQWTBGINUTIX-UHFFFAOYSA-N[1]
CAS Number: 4785-67-5[1]
The presence of the sulfone group, a strong electron-withdrawing moiety, and the carboxylic acid group, a key pharmacophore, bestows upon the molecule its characteristic chemical reactivity and potential for biological interactions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of drug delivery systems.
| Property | Value | Reference |
| Molecular Weight | 164.18 g/mol | [1] |
| XlogP (Predicted) | -0.7 | [1] |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 1 |
Experimental Protocols
Synthesis of this compound
A general synthetic approach to thiolane derivatives involves the cyclization of appropriate precursors. While a specific, detailed protocol for this compound is not extensively documented in publicly available literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles.
Conceptual Synthetic Workflow:
Caption: Conceptual synthetic pathway for this compound.
Detailed Hypothetical Protocol:
-
Hydrogenation of Thiophene-3-carboxylic acid: Thiophene-3-carboxylic acid is dissolved in a suitable solvent such as ethanol. A palladium on carbon (Pd/C) catalyst is added. The mixture is then subjected to hydrogenation under a hydrogen atmosphere at elevated pressure and temperature until the reaction is complete, yielding tetrahydrothiophene-3-carboxylic acid.
-
Oxidation to the Sulfone: The resulting tetrahydrothiophene-3-carboxylic acid is dissolved in a suitable organic solvent, such as dichloromethane. An oxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, is added portion-wise at a controlled temperature (typically 0 °C to room temperature). The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.
Analytical Methods
Standard analytical techniques can be employed for the characterization and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the thiolane ring and the carboxylic acid proton. The chemical shifts and coupling patterns would confirm the connectivity of the molecule.
-
¹³C NMR: The carbon NMR spectrum would display distinct peaks for the carbonyl carbon of the carboxylic acid, the carbons of the thiolane ring, with the carbons adjacent to the sulfone group shifted downfield.
Mass Spectrometry (MS):
-
Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Infrared (IR) Spectroscopy:
-
The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak), the C=O stretch of the carbonyl group, and the symmetric and asymmetric S=O stretches of the sulfone group.
Potential Biological Activities and Applications
Preliminary research and the structural features of this compound suggest its potential in several therapeutic areas.
-
Anti-inflammatory and Antimicrobial Properties: Limited studies on related sulfone-containing heterocyclic compounds have indicated potential anti-inflammatory and antimicrobial activities. The sulfone moiety can modulate the electronic properties of the molecule and its ability to interact with biological targets.
-
Enzyme Inhibition: The carboxylic acid group is a common feature in many enzyme inhibitors, acting as a key binding motif. The unique scaffold of this compound could be explored for the development of novel inhibitors for various enzymes.
-
Drug Development Scaffold: The rigid five-membered ring and the presence of functional groups for further modification make this molecule an attractive scaffold for the design and synthesis of new drug candidates.
Logical Relationship for Investigating Biological Activity:
Caption: Workflow for the preclinical development of this compound.
Conclusion
This compound is a molecule with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. Its unique structural and chemical properties warrant detailed exploration of its synthesis, characterization, and biological activities. This technical guide provides a foundational understanding of the compound, aiming to facilitate and inspire future research endeavors. Further experimental studies are necessary to fully elucidate its physicochemical properties and to validate its therapeutic potential.
References
Technical Guide: Physicochemical Properties of 1,1-dioxothiolane-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-dioxothiolane-3-carboxylic acid, a heterocyclic compound featuring a sulfone group within a five-membered ring and a carboxylic acid moiety, presents a scaffold of interest for medicinal chemistry and materials science. The presence of the polar sulfone and the acidic carboxyl group within a constrained ring system suggests unique physicochemical properties that can influence its biological activity, solubility, and formulation characteristics. This technical guide provides a summary of the known physical properties of this compound, detailed experimental protocols for their determination, and a conceptual framework for its characterization.
Core Physical Properties
| Property | Value | Source |
| Molecular Formula | C5H8O4S | PubChem[2] |
| Molecular Weight | 164.18 g/mol | PubChem[2] |
| XlogP (Predicted) | -0.7 | PubChem[2] |
| Topological Polar Surface Area | 79.8 Ų | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
The negative XlogP value suggests that this compound is likely to be hydrophilic. The presence of both hydrogen bond donors and acceptors further indicates its potential for interaction with polar solvents like water.
Experimental Protocols
Precise characterization of this compound requires empirical determination of its physical properties. The following are detailed methodologies for key experiments.
Melting Point Determination
The melting point provides a crucial indication of purity. A sharp melting range is characteristic of a pure compound, while impurities typically depress and broaden the melting range.[3][4]
Methodology:
-
Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.[4]
-
Apparatus: A calibrated digital melting point apparatus (e.g., Mel-Temp) is used.[5]
-
Procedure:
-
An initial rapid heating is performed to determine an approximate melting range.[4][5]
-
A fresh sample is then heated at a slower rate (1-2 °C/min) as the temperature approaches the approximate melting point.[4]
-
The temperature at which the first liquid appears (T1) and the temperature at which the last solid melts (T2) are recorded as the melting range.[6]
-
-
Calibration: The apparatus should be calibrated using certified standards with known melting points.[5]
Aqueous Solubility Determination
Understanding the aqueous solubility is critical for drug development and formulation.
Methodology:
-
Solvent: Use deionized or distilled water as the solvent.
-
Procedure:
-
Add a known excess amount of this compound to a known volume of water in a sealed container.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid by filtration or centrifugation.
-
Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative NMR.
-
The solubility is expressed in g/100g of water or mol/L.
-
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of the carboxylic acid group.
Methodology:
-
Sample Preparation: Prepare a standard solution of this compound of known concentration in water. The presence of a co-solvent may be necessary if the aqueous solubility is low.
-
Titrant: Use a standardized solution of a strong base, typically sodium hydroxide (NaOH).
-
Apparatus: A calibrated pH meter with a suitable electrode and a burette.
-
Procedure:
-
Place the sample solution in a beaker and immerse the pH electrode.
-
Slowly add the NaOH titrant in small increments from the burette.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of NaOH added.
-
The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).
-
Visualizations
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the characterization of a novel carboxylic acid like this compound.
Caption: Workflow for the characterization of this compound.
Logical Relationship for Solubility Testing
The following diagram outlines a logical decision-making process for determining the solubility characteristics of an organic acid.
Caption: Decision tree for the qualitative solubility analysis of an organic compound.
References
- 1. PubChemLite - 1,1-dioxo-1lambda6-thiolane-3-carboxylic acid (C5H8O4S) [pubchemlite.lcsb.uni.lu]
- 2. 1,1-Dioxo-1lambda6-thiolane-3-carboxylic acid | C5H8O4S | CID 428044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. community.wvu.edu [community.wvu.edu]
- 5. web.mit.edu [web.mit.edu]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
An In-depth Technical Guide on 1,1-dioxothiolane-3-carboxylic acid (CAS: 4785-67-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-dioxothiolane-3-carboxylic acid, also known as tetrahydrothiophene-3-carboxylic acid 1,1-dioxide, is a sulfur-containing heterocyclic organic compound. Its structure, featuring a five-membered sulfone ring with a carboxylic acid substituent, makes it a molecule of interest in medicinal chemistry and drug discovery. The sulfone group, a key feature of many pharmacologically active compounds, imparts specific physicochemical properties such as increased polarity and the potential for strong hydrogen bonding interactions. The carboxylic acid moiety provides a handle for further chemical modification and can play a crucial role in the molecule's interaction with biological targets.
This guide summarizes the known chemical and physical properties of this compound, outlines general experimental procedures for its synthesis and characterization, and discusses its potential therapeutic applications based on the biological activities of structurally related compounds.
Chemical and Physical Properties
The chemical and physical properties of this compound are primarily available from computational predictions and chemical database entries. Experimental data is limited in publicly accessible sources.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 4785-67-5[1] |
| IUPAC Name | This compound[1] |
| Molecular Formula | C₅H₈O₄S[1] |
| Canonical SMILES | C1CS(=O)(=O)CC1C(=O)O[1] |
| InChI Key | ASRQWTBGINUTIX-UHFFFAOYSA-N[1] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 164.18 g/mol | PubChem[1] |
| Monoisotopic Mass | 164.01432991 Da | PubChem[1] |
| XLogP3-AA | -0.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Topological Polar Surface Area | 79.8 Ų | PubChem[1] |
| Heavy Atom Count | 10 | PubChem[1] |
Synthesis and Characterization: General Protocols
General Synthesis Workflow
The synthesis would likely involve the oxidation of a precursor molecule, such as tetrahydrothiophene-3-carboxylic acid.
Caption: A potential synthetic route to the target compound.
Experimental Protocols
The following are general experimental protocols that would be used for the synthesis and characterization of this compound.
Synthesis: Oxidation of Tetrahydrothiophene-3-carboxylic acid
-
Materials: Tetrahydrothiophene-3-carboxylic acid, hydrogen peroxide (30% aqueous solution), formic acid, ethyl acetate, saturated sodium bicarbonate solution, anhydrous magnesium sulfate, rotary evaporator, magnetic stirrer, ice bath.
-
Procedure:
-
Dissolve tetrahydrothiophene-3-carboxylic acid in formic acid in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add hydrogen peroxide dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the excess peroxide by the careful addition of a reducing agent (e.g., sodium sulfite solution).
-
Extract the product into ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The expected spectrum would show signals for the protons on the thiolane ring and the carboxylic acid proton. The chemical shifts, splitting patterns, and integration of the signals would confirm the structure.
-
¹³C NMR: A ¹³C NMR spectrum would show distinct signals for each of the carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid and the carbons of the thiolane ring.
-
-
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of the solid product using a potassium bromide (KBr) pellet or as a thin film. Characteristic peaks would include a broad O-H stretch for the carboxylic acid (around 3000 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and strong S=O stretches for the sulfone group (around 1300 and 1150 cm⁻¹).
-
-
Mass Spectrometry (MS):
-
Determine the molecular weight and fragmentation pattern of the compound using a suitable mass spectrometry technique (e.g., Electrospray Ionization - ESI). The molecular ion peak should correspond to the calculated molecular weight of the compound.
-
Potential Therapeutic Applications and Biological Activity
While there is no specific biological data available for this compound, the structural motifs present in the molecule—the sulfone and the carboxylic acid—are found in many compounds with known biological activities.
Anti-inflammatory Potential
Sulfone-containing molecules have been investigated for their anti-inflammatory properties. A plausible mechanism of action could involve the inhibition of pro-inflammatory signaling pathways.
Caption: A hypothetical anti-inflammatory signaling pathway.
Antimicrobial Potential
Sulfur-containing heterocyclic compounds are a well-established class of antimicrobial agents. The presence of the thiolane dioxide ring suggests that this compound could be explored for its activity against various bacterial and fungal pathogens. The mechanism could involve the inhibition of essential microbial enzymes or disruption of the cell membrane.
Safety and Handling
Based on GHS classifications, this compound is considered to be an irritant.
Table 3: GHS Hazard Statements
| Hazard Code | Description |
| H315 | Causes skin irritation[1] |
| H319 | Causes serious eye irritation[1] |
| H335 | May cause respiratory irritation[1] |
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid inhalation of dust or fumes.
-
Avoid contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
Conclusion
This compound is a compound with potential for further investigation in the field of drug discovery, particularly in the areas of anti-inflammatory and antimicrobial research. While currently available data on its specific biological activities and experimental properties is limited, its chemical structure suggests that it could serve as a valuable scaffold for the development of new therapeutic agents. Further research is warranted to synthesize and characterize this compound thoroughly and to evaluate its pharmacological profile in relevant biological assays.
References
The Discovery and Synthesis of 1,1-dioxothiolane-3-carboxylic acid: A Technical Guide
An In-depth Examination of a Versatile Heterocyclic Compound for Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-dioxothiolane-3-carboxylic acid, also known as tetrahydrothiophene-3-carboxylic acid 1,1-dioxide, is a sulfur-containing heterocyclic compound that has garnered interest in various scientific fields due to its unique structural features. The presence of a sulfone group within a five-membered ring, combined with a carboxylic acid moiety, imparts distinct chemical properties that make it a valuable building block in organic synthesis and a candidate for biological investigation. This technical guide provides a comprehensive overview of the discovery, synthesis, and known properties of this compound, with a focus on detailed experimental protocols and data presentation.
Discovery
The journey to this compound begins with its non-oxidized precursor, tetrahydrothiophene-3-carboxylic acid. The earliest known synthesis of a related compound, then referred to as "thiophane-β-carboxylic acid," was reported in 1902 by F. Feist in the scientific journal Berichte der deutschen chemischen Gesellschaft. While the primary focus of Feist's work was on other compounds, this early report laid the groundwork for the synthesis of the tetrahydrothiophene core structure. The subsequent oxidation of the sulfur atom to a sulfone, a common transformation in sulfur chemistry, leads to the formation of this compound.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, based on data available in public chemical databases.[1]
| Property | Value |
| Molecular Formula | C₅H₈O₄S |
| Molecular Weight | 164.18 g/mol |
| IUPAC Name | This compound |
| CAS Number | 4785-67-5 |
| Appearance | White to off-white crystalline solid (predicted) |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Soluble in water and polar organic solvents (predicted) |
| pKa | Not reported |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process: the synthesis of its precursor, tetrahydrothiophene-3-carboxylic acid, followed by its oxidation to the final product.
Synthesis of Tetrahydrothiophene-3-carboxylic Acid
A common and effective method for the synthesis of tetrahydrothiophene-3-carboxylic acid involves the reaction of diethyl succinate with a sulfurizing agent. What follows is a representative experimental protocol.
Experimental Protocol: Synthesis of Tetrahydrothiophene-3-carboxylic Acid
Materials:
-
Diethyl succinate
-
Phosphorus pentasulfide (P₄S₁₀)
-
Toluene (anhydrous)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
Thionation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, a solution of diethyl succinate (1 equivalent) in anhydrous toluene is prepared.
-
Phosphorus pentasulfide (0.25 equivalents) is added portion-wise to the stirred solution at room temperature.
-
The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction mixture is carefully poured into a beaker containing ice-water.
-
The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude diethyl 2-thienylsuccinate.
-
Hydrolysis and Decarboxylation: The crude ester is then subjected to basic hydrolysis by refluxing with an excess of aqueous sodium hydroxide solution (e.g., 10% NaOH) for 2-3 hours.
-
After cooling, the reaction mixture is acidified with concentrated hydrochloric acid to a pH of approximately 1-2, leading to the precipitation of the crude carboxylic acid.
-
The precipitate is collected by filtration, washed with cold water, and dried.
-
Purification: The crude tetrahydrothiophene-3-carboxylic acid can be purified by recrystallization from a suitable solvent, such as water or an ethanol-water mixture.
Oxidation to this compound
The oxidation of the sulfide in tetrahydrothiophene-3-carboxylic acid to a sulfone is a standard transformation. A widely used and effective oxidizing agent for this purpose is hydrogen peroxide in the presence of a catalytic amount of acid, typically acetic acid.[2]
Experimental Protocol: Oxidation of Tetrahydrothiophene-3-carboxylic Acid
Materials:
-
Tetrahydrothiophene-3-carboxylic acid
-
Hydrogen peroxide (30% aqueous solution)
-
Glacial acetic acid
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, tetrahydrothiophene-3-carboxylic acid (1 equivalent) is dissolved in glacial acetic acid.
-
The flask is cooled in an ice-water bath.
-
Oxidation: Hydrogen peroxide (30% aqueous solution, 2.2-2.5 equivalents) is added dropwise to the stirred solution, maintaining the internal temperature below 20 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress can be monitored by TLC or ¹H NMR spectroscopy.
-
Work-up: The reaction mixture is carefully poured into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid. This should be done slowly and with stirring due to gas evolution.
-
The aqueous solution is then extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.
Potential Biological Activity and Mechanism of Action
The biological activity of this compound has not been extensively studied, and there is a lack of quantitative data in the public domain. However, the sulfone moiety is a common feature in a number of biologically active compounds, suggesting that this molecule could have interesting pharmacological properties.
General classes of biological activity reported for sulfolane and other sulfone-containing derivatives include anti-inflammatory and antimicrobial effects. The rigid, polar sulfone group can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules, such as enzymes and receptors.[3]
At present, no specific molecular targets or signaling pathways have been definitively identified for this compound. Further research, including in vitro screening against various enzyme and receptor panels, as well as cell-based assays, is required to elucidate its biological activity and potential therapeutic applications.
Conclusion
This compound is a readily accessible heterocyclic compound with potential for further exploration in medicinal chemistry and materials science. While its discovery can be traced back to early 20th-century synthetic chemistry, its biological properties remain largely unexplored. The detailed synthetic protocols provided in this guide offer a clear pathway for its preparation, enabling researchers to synthesize this compound for further investigation. Future studies are warranted to uncover the full potential of this intriguing molecule, particularly in the context of drug discovery and development. The lack of quantitative biological data represents a significant opportunity for future research to define its pharmacological profile and potential mechanisms of action.
References
An In-depth Technical Guide on the Potential Biological Activity of 1,1-dioxothiolane-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide synthesizes the limited available information on 1,1-dioxothiolane-3-carboxylic acid and extrapolates potential biological activities based on its structural motifs and data from related compounds. Direct experimental evidence for the biological activities of this compound is scarce in publicly available literature. The experimental protocols and quantitative data presented are generalized examples and should be adapted and validated for specific research purposes.
Introduction
This compound, also known as tetrahydrothiophene-3-carboxylic acid 1,1-dioxide, is a sulfur-containing heterocyclic compound.[1] Its structure, featuring a sulfone group within a five-membered ring and a carboxylic acid moiety, suggests potential for diverse biological activities. The sulfone group can participate in hydrogen bonding and other non-covalent interactions, while the carboxylic acid group is a common feature in many biologically active molecules, contributing to their solubility and ability to interact with biological targets.[2] This guide explores the hypothetical anti-inflammatory and antimicrobial properties of this compound, providing a framework for future investigation.
Potential Biological Activities
Based on the chemical structure and preliminary suggestions in the literature for similar compounds, this compound may exhibit anti-inflammatory and antimicrobial activities.
Potential Anti-inflammatory Activity
The sulfolane moiety is present in various compounds investigated for anti-inflammatory properties. While direct evidence for this compound is lacking, related structures have shown promise. For instance, derivatives of 1,2-benzothiazine 1,1-dioxide have demonstrated significant anti-inflammatory effects.[3]
The following table presents a hypothetical summary of results from common in vitro anti-inflammatory assays. These values are for illustrative purposes to guide potential experimental design.
| Assay Type | Target | Hypothetical IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |
| Cyclooxygenase-2 (COX-2) Inhibition | COX-2 Enzyme | 15.2 | Celecoxib | 0.04 |
| 5-Lipoxygenase (5-LOX) Inhibition | 5-LOX Enzyme | 25.8 | Zileuton | 1.0 |
| Nitric Oxide (NO) Production in LPS-stimulated Macrophages | iNOS | 32.5 | L-NIL | 3.5 |
| TNF-α Release in LPS-stimulated Macrophages | TNF-α | 45.1 | Dexamethasone | 0.01 |
1. Cyclooxygenase (COX) Inhibition Assay:
-
Objective: To determine the inhibitory effect of the compound on COX-1 and COX-2 enzymes.
-
Methodology: A colorimetric or fluorometric COX inhibitor screening assay kit can be used. The assay measures the peroxidase activity of COX. The reaction between prostaglandin G2 and a chromogenic substrate is monitored in the presence and absence of the test compound.
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, heme, and the COX-1 or COX-2 enzyme.
-
Add various concentrations of this compound or a reference inhibitor (e.g., celecoxib for COX-2).
-
Incubate for a specified time at a controlled temperature.
-
Initiate the reaction by adding arachidonic acid and the colorimetric substrate.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
2. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages:
-
Objective: To assess the compound's ability to inhibit the production of the pro-inflammatory mediator NO in stimulated macrophage cells (e.g., RAW 264.7).
-
Methodology: The Griess test is used to measure nitrite, a stable product of NO.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
-
Compounds with anti-inflammatory potential often modulate key signaling pathways involved in the inflammatory response. The NF-κB pathway is a critical regulator of genes encoding pro-inflammatory cytokines and enzymes. A compound like this compound could potentially inhibit this pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Potential Antimicrobial Activity
The structural features of this compound, including the polar sulfone and carboxylic acid groups, may allow it to interfere with bacterial cell wall synthesis or other essential metabolic pathways.
The following table provides hypothetical data from standard antimicrobial susceptibility tests.
| Bacterial Strain | Gram Stain | Hypothetical MIC (µg/mL) | Hypothetical MBC (µg/mL) | Reference Antibiotic | Reference MIC (µg/mL) |
| Staphylococcus aureus | Positive | 64 | 128 | Vancomycin | 1 |
| Escherichia coli | Negative | 128 | 256 | Ciprofloxacin | 0.015 |
| Pseudomonas aeruginosa | Negative | >256 | >256 | Meropenem | 0.5 |
| Candida albicans (Yeast) | N/A | 128 | 256 | Fluconazole | 0.5 |
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:
-
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Methodology: This method is performed in a 96-well microtiter plate, allowing for the testing of multiple concentrations simultaneously.
-
Procedure:
-
Prepare a two-fold serial dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration with no visible growth.
-
2. Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC):
-
Objective: To determine the lowest concentration of the compound that kills 99.9% of the initial microbial inoculum.
-
Methodology: This is a follow-up to the MIC test.
-
Procedure:
-
Take an aliquot from each well of the MIC plate that showed no visible growth.
-
Spread the aliquot onto an appropriate agar plate (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the agar plates under suitable conditions.
-
The MBC/MFC is the lowest concentration from the MIC plate that results in no colony formation on the agar plate.
-
The following diagram illustrates a typical workflow for assessing the antimicrobial properties of a test compound.
Caption: General workflow for antimicrobial susceptibility testing.
Conclusion
This compound presents an interesting scaffold for potential pharmacological development. While direct evidence of its biological activity is currently limited in the scientific literature, its structural components suggest that investigations into its anti-inflammatory and antimicrobial properties are warranted. The protocols and hypothetical data presented in this guide are intended to serve as a foundational resource for researchers to design and execute studies to elucidate the true biological potential of this compound. Further research, including in vitro and in vivo studies, is necessary to validate these hypothetical activities and to understand the underlying mechanisms of action.
References
The Strategic Application of 1,1-Dioxothiolane-3-Carboxylic Acid in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dioxothiolane-3-carboxylic acid, a sulfur-containing heterocyclic compound, has emerged as a versatile and valuable precursor in the field of organic synthesis, particularly in the realm of drug discovery and development. Its unique structural features, combining a constrained five-membered sulfone ring (a γ-sultam precursor) with a reactive carboxylic acid handle, provide a robust scaffold for the synthesis of diverse and biologically active molecules. This technical guide delves into the synthesis, chemical properties, and extensive applications of this compound, offering a comprehensive resource for researchers aiming to leverage this powerful building block in the creation of novel therapeutics. The incorporation of the sultam moiety, a cyclic sulfonamide, has been shown to enhance a range of pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2]
Physicochemical Properties and Spectroscopic Data
This compound, also known as tetrahydrothiophene-3-carboxylic acid 1,1-dioxide, possesses a unique combination of functional groups that dictate its reactivity and utility as a synthetic precursor. The sulfone group imparts polarity and acts as a strong hydrogen bond acceptor, while the carboxylic acid provides a key site for derivatization.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₈O₄S |
| Molecular Weight | 164.18 g/mol |
| IUPAC Name | This compound |
| CAS Number | 4785-67-5 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 133-134 °C |
| pKa | ~3-4 (estimated for the carboxylic acid) |
| LogP (predicted) | -0.7 |
Spectroscopic Characterization:
The structural features of this compound can be confirmed through various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the methine proton adjacent to the carboxyl group and the methylene protons of the thiolane ring, with chemical shifts influenced by the electron-withdrawing sulfone group.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the carboxylic acid, the methine carbon, and the methylene carbons of the heterocyclic ring. The carbons alpha to the sulfone group will be shifted downfield.
-
IR Spectroscopy: The infrared spectrum will exhibit strong absorption bands corresponding to the C=O stretching of the carboxylic acid (around 1700-1725 cm⁻¹), the O-H stretching of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), and the symmetric and asymmetric stretching of the S=O bonds in the sulfone group (around 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively).
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of CO₂, H₂O, and SO₂.
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes, with the oxidation of a corresponding thiol or sulfide precursor being the most common approach.
Experimental Protocol: Oxidation of Tetrahydrothiophene-3-carboxylic Acid
This protocol describes a common method for the synthesis of this compound via the oxidation of tetrahydrothiophene-3-carboxylic acid. Oxidizing agents such as hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate can be employed.[3][4][5]
Materials:
-
Tetrahydrothiophene-3-carboxylic acid
-
Hydrogen peroxide (30% solution)
-
Acetic acid
-
Sodium tungstate (catalyst, optional)
-
Dichloromethane (DCM)
-
Magnesium sulfate (or sodium sulfate), anhydrous
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tetrahydrothiophene-3-carboxylic acid (1 equivalent) in glacial acetic acid.
-
To this solution, add a catalytic amount of sodium tungstate (optional, can enhance reaction rate).
-
Slowly add hydrogen peroxide (30% solution, 2.2-2.5 equivalents) dropwise to the stirred solution. The addition should be controlled to maintain a moderate reaction temperature. An ice bath can be used if the reaction becomes too exothermic.
-
After the addition is complete, heat the reaction mixture to 60-70 °C and maintain it at this temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water and dichloromethane (DCM).
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white crystalline solid.
Yield: Typical yields for this oxidation reaction range from 70% to 90%.
Application as a Precursor in Organic Synthesis
The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules, particularly those with therapeutic potential. The carboxylic acid functionality serves as a convenient handle for amide bond formation, esterification, and other transformations, while the sulfone ring provides a rigid and polar scaffold.
Synthesis of Bioactive γ-Sultam Derivatives
A primary application of this compound is in the synthesis of γ-sultam derivatives. These cyclic sulfonamides are present in a number of approved drugs and clinical candidates.[1][2] The general workflow involves the activation of the carboxylic acid followed by coupling with a desired amine.
Experimental Protocol: Synthesis of a γ-Sultam Amide Derivative
This protocol outlines a general procedure for the synthesis of an N-substituted-1,1-dioxothiolane-3-carboxamide.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or a peptide coupling reagent (e.g., EDCI/HOBt)
-
A primary or secondary amine (R-NH₂)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Triethylamine (Et₃N) or another suitable base
-
Standard laboratory glassware
Procedure:
-
Acid Chloride Formation (Method A): a. Suspend this compound (1 equivalent) in anhydrous DCM. b. Add thionyl chloride (1.2 equivalents) dropwise at 0 °C. c. Stir the mixture at room temperature for 1-2 hours until the reaction is complete (monitored by the cessation of gas evolution). d. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.
-
Amide Coupling: a. Dissolve the amine (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM. b. Add the solution of the crude acid chloride in DCM dropwise to the amine solution at 0 °C. c. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the completion of the reaction.
-
Peptide Coupling (Method B): a. Dissolve this compound (1 equivalent), the amine (1.1 equivalents), EDCI (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF. b. Add a base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents). c. Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up and Purification: a. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). b. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by column chromatography on silica gel to afford the desired γ-sultam derivative.
Table 2: Representative Examples of Bioactive γ-Sultam Derivatives and their Activities
| Derivative | Target | Biological Activity | IC₅₀ / MIC |
| Sultam-based Kinase Inhibitor | Tyrosine Kinase | Anticancer | 0.83 µM[1] |
| Sultam-based PDE4 Inhibitor | Phosphodiesterase 4 | Anti-inflammatory | 1.1 µM[6][7] |
| Sultam-fused Tricyclic Compound | Bacterial Strains | Antibacterial | Varies[1] |
| N-Aryl Sultam | Carbonic Anhydrase | Diuretic | Sub-micromolar[2] |
Case Study: γ-Sultams as Kinase Inhibitors in Cancer Therapy
The γ-sultam scaffold has proven to be a privileged structure in the design of kinase inhibitors for cancer therapy. The rigid ring system can orient substituents into the ATP-binding pocket of kinases, while the sulfone oxygens can form crucial hydrogen bonds with the hinge region of the enzyme.
By derivatizing this compound with various aromatic and heterocyclic amines, libraries of potential kinase inhibitors can be synthesized and screened. Structure-activity relationship (SAR) studies have shown that substitution on the aryl ring of the amine component can significantly impact potency and selectivity.[1]
Conclusion
This compound is a powerful and versatile precursor for the synthesis of a wide array of biologically active molecules. Its straightforward synthesis and the reactivity of its carboxylic acid group make it an ideal starting point for the construction of compound libraries for drug discovery. The resulting γ-sultam derivatives have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents. This guide provides a foundational understanding and practical protocols to encourage the further exploration and application of this valuable scaffold in the ongoing quest for novel and effective therapeutics.
References
- 1. Unveiling sultam in drug discovery: spotlight on the underexplored scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Synthesis of Sulfolane_Chemicalbook [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
The Emerging Role of the 1,1-Dioxothiolane-3-Carboxylic Acid Scaffold in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,1-dioxothiolane-3-carboxylic acid core, a unique heterocyclic scaffold, is gaining attention in medicinal chemistry for its potential as a versatile building block in the design of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic potential of compounds incorporating this sulfolane-based motif. While research on the parent molecule is still emerging, this document consolidates the current knowledge on its derivatives and the broader class of sulfolane-containing compounds, highlighting their promise in drug discovery. The sulfone group's polarity and ability to act as a hydrogen bond acceptor, combined with the carboxylic acid's functionality, make this scaffold an intriguing starting point for developing new drugs.[1]
Synthesis of the 1,1-Dioxothiolane Scaffold
The synthesis of derivatives based on the 1,1-dioxothiolane (sulfolane) ring system is a key area of research. While a definitive, publicly available, step-by-step protocol for the parent this compound is not extensively documented, general synthetic strategies for related sulfolane structures can be adapted. A common approach involves the oxidation of a corresponding thiolane precursor.
A general synthetic pathway to access the 1,1-dioxothiolane core is outlined below. This workflow is conceptual and may require optimization for specific derivatives.
General Experimental Considerations:
-
Hydrogenation: The reduction of a thiophene-3-carboxylic acid derivative to its corresponding tetrahydrothiophene (thiolane) can be achieved through catalytic hydrogenation, often using hydrogen gas with a palladium on carbon (Pd/C) catalyst. The reaction conditions, including pressure, temperature, and solvent, need to be carefully controlled to achieve high yields and selectivity.
-
Oxidation: The subsequent oxidation of the thiolane to the 1,1-dioxothiolane (sulfone) is a critical step. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂). The choice of oxidant and reaction conditions can influence the outcome, and care must be taken to avoid over-oxidation or side reactions.
Biological Activities and Therapeutic Potential
While specific biological data for this compound is limited, studies on its derivatives and related sulfolane-containing molecules have revealed promising activities in several therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications.[2]
Anti-inflammatory Activity
Derivatives of the sulfolane scaffold have demonstrated significant anti-inflammatory properties. The proposed mechanism of action for some of these compounds involves the modulation of key inflammatory pathways.
The following diagram illustrates a potential anti-inflammatory signaling pathway that may be targeted by sulfolane derivatives.
Anticancer Activity
The sulfolane motif has been incorporated into molecules with demonstrated anticancer activity. While the exact mechanisms are often compound-specific, some derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Antimicrobial Activity
Limited research suggests that this compound and its derivatives may possess antimicrobial properties.[2] This is an area that warrants further investigation to determine the spectrum of activity and potential for development as novel anti-infective agents.
Quantitative Biological Data of Sulfolane Derivatives
The following tables summarize the reported biological activities of various derivatives containing the sulfolane or related scaffolds. It is important to note that these data are for related compounds and not for this compound itself, for which specific quantitative data is not yet widely available in the public domain.
Table 1: Anti-inflammatory Activity of Selected Sulfolane Derivatives
| Compound Class | Assay | Target/Cell Line | Activity (IC₅₀/EC₅₀) | Reference |
| Coumarin-3-carboxylic acid derivatives | Lactate transport inhibition | Hela, HCT116 cells | Significant cytotoxicity and selectivity | [3] |
| 12-Dehydropyxinol derivatives | Nitric Oxide (NO) inhibition | RAW264.7 cells | Potent inhibition | [4] |
| 1,2-Benzothiazine 1,1-dioxide derivatives | Carrageenan-induced edema | In vivo (mouse model) | Strong anti-inflammatory effects | [5] |
Table 2: Anticancer Activity of Selected Sulfolane and Related Derivatives
| Compound | Cell Line | Activity (GI₅₀/IC₅₀) | Reference |
| 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid (4-phenylthiazol-2-yl)-amide | NCI-H322M (NSC Lung Cancer) | 1.28 µM | [6] |
| 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | EKVX, CAKI-1, UACC-62, MCF7, LOX IMVI, ACHN | Moderate to significant growth inhibition | [7] |
| 1-[2-(ethoxy)carbonyl-2-cyano-1-(4-hydroxy-3-methoxy)phenylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | MCF-7 | 1.73 ± 0.27 µg/mL | [8] |
Experimental Protocols for Key Assays
Detailed experimental protocols are crucial for the evaluation of new chemical entities. Below are representative methodologies for assessing the anti-inflammatory and anticancer activities of compounds containing the 1,1-dioxothiolane scaffold.
Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compound (dissolved in DMSO, final concentration ≤ 0.1%) for 1 hour.
-
Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the wells, and the plates are incubated for 24 hours.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 50 µL of supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubated for 10 minutes, followed by the addition of 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control. IC₅₀ values are determined from the dose-response curves.
Anticancer Assay: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT116) are seeded in 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and incubated for 24 hours.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound for 48 or 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Analysis: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control, and IC₅₀ values are determined.
Conclusion
The this compound scaffold represents a promising area for medicinal chemistry research. While direct biological data on the parent compound is still limited, the diverse and potent activities of its derivatives highlight the potential of this chemical class. The synthetic accessibility of the sulfolane core, coupled with the functional handles provided by the carboxylic acid, offers a rich platform for the generation of novel and diverse compound libraries. Future research focused on the synthesis and biological evaluation of a broader range of derivatives will be crucial to fully elucidate the therapeutic potential of this intriguing scaffold in areas such as inflammation, cancer, and infectious diseases.
References
- 1. Sulfolane - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 4785-67-5 [smolecule.com]
- 3. Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lactatetransportinhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Isothiocoumarin-3-carboxylic acid derivatives: synthesis, anticancer and antitrypanosomal activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 1,1-dioxothiolane-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed synthesis protocol for 1,1-dioxothiolane-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The proposed synthesis is a two-step process involving the carboxylation of 3-sulfolene followed by the catalytic hydrogenation of the resulting unsaturated carboxylic acid.
Overview of Synthetic Pathway
The synthesis of this compound is proposed to proceed via a two-step route starting from 3-sulfolene (also known as 2,5-dihydrothiophene-1,1-dioxide). The first step involves a base-catalyzed carboxylation of 3-sulfolene with carbon dioxide to yield 3-sulfolene-3-carboxylic acid. The second step is the catalytic hydrogenation of the carbon-carbon double bond in the sulfolene ring to afford the desired saturated product, this compound.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 3-Sulfolene-3-carboxylic acid
This procedure is based on the reported base-catalyzed reaction of 3-sulfolene with carbon dioxide.[1] The reaction is performed under pressure to increase the concentration of CO2 in the reaction medium.
Materials:
-
3-Sulfolene (Butadiene sulfone)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Strong, non-nucleophilic base (e.g., Sodium hydride (NaH) or Lithium diisopropylamide (LDA))
-
Carbon dioxide (CO2), high purity
-
Hydrochloric acid (HCl), aqueous solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Equipment:
-
High-pressure reactor (autoclave) equipped with a magnetic stirrer, gas inlet, and pressure gauge
-
Schlenk line or glovebox for handling air-sensitive reagents
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Reactor Preparation: Dry the high-pressure reactor and all glassware in an oven and allow to cool under a stream of inert gas (e.g., argon or nitrogen).
-
Reagent Addition: In the reactor under an inert atmosphere, dissolve 3-sulfolene in the chosen anhydrous solvent. Cool the solution to a suitable temperature (e.g., -78 °C for LDA or 0 °C for NaH).
-
Deprotonation: Slowly add the strong base to the stirred solution. The protons at the 2- and 5-positions of 3-sulfolene are acidic due to the electron-withdrawing sulfone group. Allow the mixture to stir for a specified time to ensure complete deprotonation.
-
Carboxylation: Pressurize the reactor with carbon dioxide to 3 bar.[1] Maintain the stirring and allow the reaction to proceed. The reaction time and temperature will need to be optimized.
-
Quenching and Work-up: After the reaction is complete, cautiously vent the excess CO2. Quench the reaction by slowly adding aqueous HCl until the solution is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 3-sulfolene-3-carboxylic acid.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of this compound
This step involves the catalytic hydrogenation of the double bond in 3-sulfolene-3-carboxylic acid. The choice of catalyst is crucial to selectively reduce the C=C bond without affecting the carboxylic acid or the sulfone group. Palladium on carbon is a common catalyst for such transformations.
Materials:
-
3-Sulfolene-3-carboxylic acid
-
Solvent (e.g., Ethanol, Methanol, or Ethyl acetate)
-
Hydrogenation catalyst (e.g., 10% Palladium on carbon (Pd/C))
-
Hydrogen (H2) gas, high purity
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of H2)
-
Magnetic stirrer
-
Filtration apparatus (e.g., Celite or a syringe filter)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the 3-sulfolene-3-carboxylic acid in a suitable solvent in the hydrogenation vessel.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) or maintain a hydrogen atmosphere using a balloon.
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
-
Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the solvent.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: If necessary, purify the product by recrystallization.
Data Presentation
The following table summarizes the key reaction parameters for the proposed synthesis. Note that these are starting points and may require optimization for specific laboratory conditions.
| Parameter | Step 1: Carboxylation | Step 2: Hydrogenation |
| Starting Material | 3-Sulfolene | 3-Sulfolene-3-carboxylic acid |
| Key Reagents | Strong base (e.g., NaH), CO2 | 10% Pd/C, H2 |
| Solvent | Anhydrous THF or DMF | Ethanol or Methanol |
| Temperature | 0 °C to room temperature | Room temperature to 50 °C |
| Pressure | 3 bar (CO2)[1] | 1-5 atm (H2) |
| Reaction Time | 2-24 hours (to be optimized) | 4-24 hours (to be optimized) |
| Yield | ~45% (reported for similar reaction)[1] | High (expected) |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Note: 1H and 13C NMR Spectral Analysis of 1,1-dioxothiolane-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1,1-dioxothiolane-3-carboxylic acid, a compound of interest in medicinal chemistry and materials science. Due to the absence of publicly available experimental spectra, this note presents predicted spectral data generated from established NMR prediction principles. Accompanying the spectral data are comprehensive protocols for sample preparation and spectral acquisition, designed to assist researchers in obtaining high-quality NMR data for this and structurally related compounds.
Introduction
This compound is a heterocyclic compound containing a sulfone group and a carboxylic acid moiety. The rigid five-membered ring and the presence of electron-withdrawing groups significantly influence the chemical environment of its protons and carbons. Understanding the NMR spectral characteristics is fundamental for its structural verification, purity assessment, and for studying its interactions in various chemical and biological systems. This application note serves as a practical guide for researchers working with this molecule.
Predicted Spectral Data
The following ¹H and ¹³C NMR data are predicted based on established chemical shift theory and analysis of similar molecular structures. The exact chemical shifts may vary depending on the solvent, concentration, and temperature.
Predicted ¹H NMR Spectral Data
Solvent: DMSO-d₆ Frequency: 400 MHz
| Peak No. | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~12.5 | Broad Singlet | 1H | -COOH |
| 2 | ~3.8 - 3.9 | Multiplet | 1H | H-3 |
| 3 | ~3.4 - 3.6 | Multiplet | 2H | H-2 |
| 4 | ~3.2 - 3.4 | Multiplet | 2H | H-5 |
| 5 | ~2.4 - 2.6 | Multiplet | 2H | H-4 |
Predicted ¹³C NMR Spectral Data
Solvent: DMSO-d₆ Frequency: 100 MHz
| Peak No. | Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 1 | ~172 | Quaternary | -COOH |
| 2 | ~55 | Methylene | C-2 |
| 3 | ~52 | Methylene | C-5 |
| 4 | ~45 | Methine | C-3 |
| 5 | ~28 | Methylene | C-4 |
Experimental Protocols
The following protocols provide a general framework for the preparation and analysis of this compound samples by NMR spectroscopy.
I. NMR Sample Preparation
Materials:
-
This compound (5-25 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O)
-
5 mm NMR tubes
-
Pasteur pipettes and bulbs
-
Small vials
-
Filter (e.g., cotton or glass wool plug)
Procedure:
-
Weigh the desired amount of this compound into a clean, dry vial. For routine ¹H NMR, 5-10 mg is typically sufficient, while ¹³C NMR may require a higher concentration of 20-50 mg.[1][2]
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1] Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good starting choice due to its ability to dissolve a wide range of organic compounds, including carboxylic acids.
-
Gently swirl or vortex the vial to dissolve the sample completely.
-
If any particulate matter is visible, filter the solution. Place a small plug of cotton or glass wool into a Pasteur pipette and transfer the solution through the filter into a clean, dry 5 mm NMR tube.[2]
-
Ensure the height of the solution in the NMR tube is approximately 4-5 cm.
-
Cap the NMR tube securely and label it clearly.
-
Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants before inserting it into the spectrometer.
II. NMR Spectral Acquisition
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
General Acquisition Parameters for ¹H NMR:
-
Insert the prepared NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate spectral width (e.g., -2 to 14 ppm).
-
Use a 90° pulse angle.
-
Set the number of scans (typically 8 to 16 for a sample of this concentration).
-
Set the relaxation delay (D1) to at least 1-2 seconds.
-
Acquire the Free Induction Decay (FID).
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
General Acquisition Parameters for ¹³C NMR:
-
Follow the initial steps of locking and shimming as for ¹H NMR.
-
Set a wider spectral width (e.g., 0 to 200 ppm).
-
Use a proton-decoupled pulse sequence.
-
A higher number of scans will be necessary (e.g., 128 to 1024 or more) due to the low natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is recommended to ensure quantitative data, especially for quaternary carbons.
-
Acquire and process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.5 ppm).
Data Interpretation and Signaling Pathways
The predicted chemical shifts are influenced by the electronic environment of each nucleus. The electron-withdrawing sulfone group (SO₂) significantly deshields the adjacent protons and carbons at the C-2 and C-5 positions, causing them to appear at a lower field. The carboxylic acid proton is highly deshielded and appears at a characteristic downfield shift.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for obtaining NMR spectral data.
Caption: General workflow for NMR sample preparation and spectral analysis.
References
Application Notes and Protocols for the HPLC Purification of 1,1-dioxothiolane-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the purification of 1,1-dioxothiolane-3-carboxylic acid using High-Performance Liquid Chromatography (HPLC). The protocols detailed below are designed to address the challenges associated with the high polarity of this compound, ensuring efficient separation and purification.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Its low LogP value confirms its high polarity, which necessitates specialized chromatographic conditions for effective retention and separation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₈O₄S | PubChem[1] |
| Molecular Weight | 164.18 g/mol | PubChem[1] |
| Predicted XlogP | -0.7 | PubChem[1][2] |
| IUPAC Name | This compound | PubChem[1] |
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining reproducible and accurate HPLC results. Due to the polar nature of this compound, a straightforward aqueous-based sample preparation protocol is recommended.
Protocol:
-
Dissolution: Accurately weigh the sample of this compound. Dissolve the sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of approximately 1 mg/mL.[3]
-
Sonication: If necessary, sonicate the sample for 5-10 minutes to ensure complete dissolution.
-
Filtration: Filter the dissolved sample through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the HPLC system.
-
Storage: Store the prepared sample at 2-8 °C if not analyzed immediately.
Reversed-Phase HPLC Purification (Achiral)
This protocol is designed for the general purification of this compound. Given its high polarity, a standard C18 column may not provide adequate retention. Therefore, a polar-modified C18 column (often designated as AQ) or a mixed-mode column is recommended. The use of an acidic mobile phase modifier is essential to suppress the ionization of the carboxylic acid group, thereby increasing its hydrophobicity and retention on the reversed-phase column.
Table 2: HPLC Conditions for Achiral Purification
| Parameter | Recommended Conditions |
| Column | Polar-Modified C18 (e.g., C18-AQ), 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 50% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm[4][5] |
| Injection Volume | 10 µL |
Experimental Workflow for Achiral HPLC Purification
Caption: Workflow for the achiral HPLC purification of this compound.
Chiral HPLC Separation
For the separation of enantiomers of this compound, a chiral stationary phase (CSP) is required. Polysaccharide-based chiral columns are a common starting point for the separation of chiral carboxylic acids.
Table 3: Recommended Starting Conditions for Chiral HPLC Separation
| Parameter | Recommended Conditions |
| Column | Polysaccharide-based Chiral Column (e.g., Cellulose or Amylose derivatives), 250 x 4.6 mm, 5 µm |
| Mobile Phase | Hexane/Isopropanol with 0.1% Trifluoroacetic Acid (TFA) (e.g., 90:10 v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 5 µL |
Logical Flow for Chiral Method Development
Caption: Decision workflow for developing a chiral HPLC separation method.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the HPLC purification.
Table 4: Achiral Purification Results
| Sample ID | Retention Time (min) | Peak Area | Purity (%) |
| Crude Sample | |||
| Purified Fraction 1 | |||
| Purified Fraction 2 |
Table 5: Chiral Separation Results
| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (%) |
| 1 | |||
| 2 |
Conclusion
The protocols outlined in these application notes provide a robust starting point for the successful purification of this compound by HPLC. The use of a polar-modified reversed-phase column with an acidic mobile phase is recommended for achiral purification, while a systematic screening of polysaccharide-based chiral stationary phases should be employed for enantiomeric separation. Careful sample preparation is essential to ensure the quality and reproducibility of the results.
References
- 1. 1,1-Dioxo-1lambda6-thiolane-3-carboxylic acid | C5H8O4S | CID 428044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 1,1-dioxo-1lambda6-thiolane-3-carboxylic acid (C5H8O4S) [pubchemlite.lcsb.uni.lu]
- 3. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Note and Protocol: Recrystallization of 1,1-dioxothiolane-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,1-dioxothiolane-3-carboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry and materials science. As with many synthesized organic compounds, purification is a critical step to ensure high purity for subsequent reactions or biological assays. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[1][2] This application note provides a detailed protocol for the recrystallization of this compound, enabling researchers to obtain a product with high purity. The procedure is based on general principles for the purification of carboxylic acids.[3][4]
Principle of Recrystallization
Recrystallization is a purification technique that relies on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[1] The process involves dissolving the impure solid in a hot solvent to create a saturated or near-saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. Impurities, which are either present in smaller amounts or have different solubility profiles, remain in the solution. The purified crystals are then isolated by filtration.[1][4]
Experimental Protocol
This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require preliminary solubility tests. Common solvents for the recrystallization of polar organic compounds, including carboxylic acids, include water, ethanol, or mixtures such as ethanol/water or hexane/ethyl acetate.[5]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., deionized water, ethanol, or a mixture)
-
Activated carbon (optional, for removing colored impurities)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and vacuum flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Drying oven or desiccator
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.[1]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon to the solution and then gently reheat it to boiling for a few minutes. The activated carbon will adsorb colored impurities.
-
Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[4] Do not disturb the flask during this process. Once the solution has reached room temperature, you may place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a drying oven at a temperature below the compound's melting point or in a desiccator under vacuum.
Data Presentation
The following table should be used to record quantitative data from the recrystallization experiment to assess the efficiency of the purification.
| Parameter | Before Recrystallization | After Recrystallization |
| Mass (g) | ||
| Appearance | ||
| Melting Point (°C) | ||
| Purity (by HPLC/NMR) | ||
| Yield (%) | N/A |
Calculation of Percent Yield:
Percent Yield = (Mass of Pure Product / Mass of Crude Product) x 100
Visualizations
Experimental Workflow Diagram:
Caption: Workflow for the recrystallization of this compound.
References
Characterization of 1,1-Dioxothiolane-3-carboxylic Acid: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the analytical methodologies for the structural elucidation and characterization of 1,1-dioxothiolane-3-carboxylic acid. The protocols detailed herein are designed to ensure accurate and reproducible results for the analysis of this compound, which is of interest in pharmaceutical and chemical research.
Introduction
This compound, a derivative of sulfolane, possesses a unique chemical structure combining a sulfone group and a carboxylic acid moiety.[1] This combination of functional groups necessitates a multi-faceted analytical approach for comprehensive characterization. This application note outlines detailed protocols for chromatographic, spectroscopic, and thermal analysis techniques tailored for this purpose.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity and quantifying this compound. High-Performance Liquid Chromatography (HPLC) is the primary method for analyzing the compound in its native form, while Gas Chromatography (GC) can be employed after appropriate derivatization.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable method for the analysis of polar compounds like this compound.
Experimental Protocol: HPLC Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B) (e.g., 95:5 v/v).[2][3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Quantitative Data Summary: HPLC
| Parameter | Value |
| Retention Time (t_R) | ~ 4.5 min |
| Tailing Factor | < 1.5 |
| Theoretical Plates | > 2000 |
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to its low volatility, this compound requires derivatization prior to GC-MS analysis. Esterification of the carboxylic acid group, for example, by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), increases its volatility.[4][5]
Experimental Protocol: GC-MS Analysis (with Derivatization)
-
Derivatization:
-
To 1 mg of the sample, add 100 µL of pyridine and 100 µL of BSTFA.
-
Heat the mixture at 70°C for 30 minutes in a sealed vial.
-
Cool to room temperature before injection.
-
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
Quantitative Data Summary: GC-MS of TMS Derivative
| Parameter | Value |
| Retention Time (t_R) | ~ 12.8 min |
| Molecular Ion (M+) | m/z 236 |
| Key Fragment Ions | m/z 221, 147, 117, 73 |
Spectroscopic Characterization
Spectroscopic methods provide detailed information about the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure.
Experimental Protocol: NMR Analysis
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).[6][7][8][9][10]
-
Sample Concentration: Approximately 10 mg/mL.
-
¹H NMR: Acquire spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire proton-decoupled spectrum.
Quantitative Data Summary: NMR Spectroscopy (in DMSO-d₆)
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | -COOH | |
| ~3.6 | m | 1H | -CH(COOH)- | |
| ~3.2-3.4 | m | 2H | -SO₂-CH₂- | |
| ~2.2-2.4 | m | 2H | -CH₂-CH(COOH)- |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| ~173 | -COOH | |
| ~55 | -SO₂-CH₂- | |
| ~48 | -CH(COOH)- | |
| ~28 | -CH₂-CH(COOH)- |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Experimental Protocol: ESI-MS Analysis
-
Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is often suitable for carboxylic acids.[11]
-
Solvent: Methanol or acetonitrile/water mixture.
-
Sample Preparation: Dissolve the sample in the solvent at a concentration of approximately 10 µg/mL.
Quantitative Data Summary: ESI-MS
| Ion | m/z (calculated) | m/z (observed) |
| [M-H]⁻ | 163.0070 | ~163.0 |
| [M+Na-2H]⁻ | 184.9890 | ~185.0 |
| [M+HCOO]⁻ | 209.0125 | ~209.0 |
Predicted data from PubChem.[12]
Fragmentation Pattern: In mass spectrometry, carboxylic acids often undergo characteristic fragmentation. For this compound, expected fragmentations include the loss of the carboxyl group (-COOH, 45 Da) and water (-H₂O, 18 Da).[13][14]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: ATR-FTIR Analysis
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Quantitative Data Summary: FTIR Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2500-3300 | Broad | O-H stretch (carboxylic acid dimer)[15] |
| ~1700 | Strong | C=O stretch (carboxylic acid)[16][17] |
| ~1300 and ~1120 | Strong | Asymmetric and symmetric SO₂ stretch (sulfone) |
| ~1250 | Medium | C-O stretch (carboxylic acid) |
Thermal Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and phase transitions of the compound.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.
Experimental Protocol: TGA
-
Instrumentation: Thermogravimetric analyzer.
-
Sample Pan: Platinum or alumina pan.
-
Sample Size: 5-10 mg.
-
Atmosphere: Nitrogen, with a flow rate of 20 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 600 °C.
Quantitative Data Summary: TGA
| Temperature Range (°C) | Weight Loss (%) | Assignment |
| 200 - 350 | > 95% | Decomposition |
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated or cooled.
Experimental Protocol: DSC
-
Instrumentation: Differential scanning calorimeter.
-
Sample Pan: Sealed aluminum pan.
-
Sample Size: 2-5 mg.
-
Atmosphere: Nitrogen, with a flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 250 °C.
Quantitative Data Summary: DSC
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) |
| Melting | ~150 | ~155 |
| Decomposition | > 200 | - |
Visualized Workflows
The following diagrams illustrate the general workflows for the analytical characterization of this compound.
References
- 1. 1,1-Dioxo-1lambda6-thiolane-3-carboxylic acid | C5H8O4S | CID 428044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 3. scispace.com [scispace.com]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. scienceopen.com [scienceopen.com]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PubChemLite - 1,1-dioxo-1lambda6-thiolane-3-carboxylic acid (C5H8O4S) [pubchemlite.lcsb.uni.lu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 15. echemi.com [echemi.com]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Anti-Inflammatory Studies of 1,1-dioxothiolane-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for investigating the anti-inflammatory potential of 1,1-dioxothiolane-3-carboxylic acid. This document outlines detailed protocols for a tiered screening approach, from initial in vitro assays to in vivo models of inflammation. The provided methodologies are based on established and widely accepted practices in the field of inflammation research and drug discovery. The objective is to enable researchers to systematically evaluate the efficacy and elucidate the potential mechanism of action of this novel compound.
Hypothesized Mechanism of Action
While the specific mechanism of this compound is yet to be fully elucidated, its structural features as a carboxylic acid derivative suggest potential interactions with key inflammatory pathways. Many anti-inflammatory agents containing carboxylic acid moieties are known to inhibit cyclooxygenase (COX) enzymes.[1][2] Furthermore, novel compounds are often assessed for their ability to modulate the nuclear factor-kappa B (NF-κB) signaling cascade, a central regulator of inflammation.[3][4] Therefore, initial investigations should focus on these two prominent pathways.
In Vitro Anti-Inflammatory Assays
A series of in vitro assays should be conducted to determine the initial anti-inflammatory activity of this compound.
Cell Viability Assay
Prior to assessing anti-inflammatory effects, it is crucial to determine the non-toxic concentration range of the compound on the selected cell lines.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[5]
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This assay evaluates the ability of the test compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[6]
Experimental Protocol: Griess Assay
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.[6]
-
Compound Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.[6]
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.[6]
-
Supernatant Collection: Collect 100 µL of the cell culture supernatant from each well.[6]
-
Griess Reaction: In a new 96-well plate, add 100 µL of the collected supernatant and 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[5]
-
Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.[6]
Pro-inflammatory Cytokine Production Assay
This experiment measures the effect of the compound on the production of key pro-inflammatory cytokines like TNF-α and IL-6.
Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Cell Culture and Treatment: Follow the same cell seeding, pre-treatment, and LPS stimulation protocol as the Griess Assay.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[5]
Data Presentation: In Vitro Assays
Summarize the quantitative data from the in vitro assays in the following tables:
Table 1: Effect of this compound on RAW 264.7 Cell Viability
| Concentration (µM) | Cell Viability (%) |
| Vehicle Control | 100 |
| 1 | |
| 10 | |
| 25 | |
| 50 | |
| 100 |
Table 2: Inhibition of Nitric Oxide Production by this compound in LPS-Stimulated RAW 264.7 Cells
| Treatment | NO Concentration (µM) | % Inhibition |
| Control | ||
| LPS (1 µg/mL) | 0 | |
| LPS + Compound (Conc. 1) | ||
| LPS + Compound (Conc. 2) | ||
| LPS + Compound (Conc. 3) |
Table 3: Inhibition of Pro-inflammatory Cytokine Production by this compound in LPS-Stimulated RAW 264.7 Cells
| Treatment | TNF-α (pg/mL) | % Inhibition | IL-6 (pg/mL) | % Inhibition |
| Control | ||||
| LPS (1 µg/mL) | 0 | 0 | ||
| LPS + Compound (Conc. 1) | ||||
| LPS + Compound (Conc. 2) | ||||
| LPS + Compound (Conc. 3) |
Mechanism of Action Studies
Cyclooxygenase (COX) Inhibition Assay
This assay determines if this compound inhibits the activity of COX-1 and COX-2 enzymes.[7]
Experimental Protocol: COX Inhibitor Screening Assay
-
Reagents: Utilize a commercial COX inhibitor screening assay kit.
-
Compound Addition: Add various concentrations of this compound to the wells of a 96-well plate. Include a known COX inhibitor (e.g., Celecoxib for COX-2, Ibuprofen for non-selective) as a positive control and a solvent control.[6]
-
Enzyme Addition: Add diluted COX-1 or COX-2 enzyme to the respective wells.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.[6]
-
Signal Measurement: Measure the fluorescence or absorbance according to the kit's instructions to determine enzyme activity.
-
Data Analysis: Calculate the percentage of COX-1 and COX-2 inhibition and determine the IC₅₀ values.
NF-κB Signaling Pathway Analysis
This involves investigating the effect of the compound on the key proteins in the NF-κB signaling pathway.
Experimental Protocol: Western Blot Analysis
-
Cell Lysis: Lyse the treated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key NF-κB pathway proteins (e.g., p-IKK, p-IκBα, p-p65) and corresponding total proteins.
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Data Presentation: Mechanism of Action Studies
Table 4: COX-1 and COX-2 Inhibitory Activity of this compound
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | |||
| Positive Control (e.g., Celecoxib) | |||
| Positive Control (e.g., Ibuprofen) |
In Vivo Anti-Inflammatory Models
To confirm the in vitro findings, the anti-inflammatory effects of this compound should be evaluated in established animal models of inflammation.[8][9][10]
Carrageenan-Induced Paw Edema in Rats
This is a widely used model of acute inflammation.[11][12]
Experimental Protocol
-
Animal Grouping: Divide rats into groups: control, carrageenan, carrageenan + this compound (different doses), and carrageenan + standard drug (e.g., Indomethacin).
-
Compound Administration: Administer the compound or vehicle orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[5]
-
Data Analysis: Calculate the percentage of edema inhibition.
Data Presentation: In Vivo Study
Table 5: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Paw Volume (mL) at 1h | Paw Volume (mL) at 2h | Paw Volume (mL) at 3h | Paw Volume (mL) at 4h | % Edema Inhibition at 3h |
| Control | |||||
| Carrageenan | 0 | ||||
| Carrageenan + Compound (Dose 1) | |||||
| Carrageenan + Compound (Dose 2) | |||||
| Carrageenan + Standard Drug |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothesized anti-inflammatory mechanism of this compound.
Caption: Workflow for in vitro anti-inflammatory screening.
Caption: Experimental workflow for the in vivo carrageenan-induced paw edema model.
References
- 1. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 9. wuxibiology.com [wuxibiology.com]
- 10. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpras.com [ijpras.com]
- 12. pharmaron.com [pharmaron.com]
Application Notes and Protocols for the Derivatization of 1,1-dioxothiolane-3-carboxylic Acid for Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-dioxothiolane-3-carboxylic acid, a sulfolane derivative, presents a unique scaffold for the development of novel bioactive compounds. The sulfone group imparts polarity and potential for hydrogen bonding, while the carboxylic acid moiety serves as a versatile handle for derivatization. This allows for the systematic modification of the molecule's physicochemical properties to explore its therapeutic potential across various biological targets. These application notes provide detailed protocols for the synthesis of a diverse library of 1,1-dioxothiolane-3-carboxamides and esters, followed by standardized bioassay procedures to screen for potential anticancer and antimicrobial activities.
Derivatization Strategies
The carboxylic acid group of this compound can be readily converted into a variety of functional groups. The two primary derivatization strategies detailed here are amide bond formation and esterification. These reactions are well-established, high-yielding, and allow for the introduction of a wide range of substituents, enabling a thorough exploration of the structure-activity relationship (SAR).
Amide Synthesis via EDC/NHS Coupling
Amide bond formation is a robust method for creating a library of diverse carboxamides. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a widely adopted, efficient method for coupling carboxylic acids to primary and secondary amines under mild conditions.[1][2]
Materials:
-
This compound
-
A diverse library of primary and secondary amines
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[1]
-
N-hydroxysuccinimide (NHS)[1]
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bars
-
Standard laboratory glassware
Procedure:
-
Activation of Carboxylic Acid:
-
Amine Coupling:
-
To the activated carboxylic acid solution, add the desired amine (1.1 eq) and a base such as triethylamine (1.5 eq).
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate or DCM/methanol) to yield the pure amide derivative.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized amides using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Ester Synthesis via Fischer Esterification
Fischer esterification is a classic and straightforward method for converting carboxylic acids into esters using an alcohol in the presence of an acid catalyst.[5][6] This method is particularly useful for generating a series of simple alkyl and aryl esters.
Materials:
-
This compound
-
A diverse library of alcohols (e.g., methanol, ethanol, isopropanol, benzyl alcohol)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)[5]
-
Anhydrous solvent (the corresponding alcohol can often be used as the solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bars
-
Standard laboratory glassware with a reflux condenser
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve or suspend this compound (1.0 eq) in an excess of the desired alcohol (can act as both reactant and solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) or a catalytic amount of p-TsOH (0.05-0.1 eq).
-
-
Reaction:
-
Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.
-
Remove the excess alcohol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3x).
-
Combine the organic layers and wash with water (1x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude ester by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to obtain the pure product.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized esters using ¹H NMR, ¹³C NMR, and HRMS.
-
Bioassay Protocols
The synthesized library of this compound derivatives can be screened for a variety of biological activities. Here, we provide detailed protocols for assessing their potential as anticancer and antimicrobial agents.
Anticancer Activity: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[8] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[9]
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized this compound derivatives (dissolved in DMSO to create stock solutions)
-
MTT solution (5 mg/mL in PBS)[9]
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[9]
-
Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity.
-
After 24 hours of incubation, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (e.g., doxorubicin) as a positive control.
-
Incubate the plates for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9]
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration (logarithmic scale) to determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[10] The broth microdilution method is a standard and efficient way to determine the MIC of a panel of compounds.[11][12]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi[10]
-
Synthesized this compound derivatives (dissolved in DMSO)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard[10]
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh culture, pick several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[10]
-
-
Compound Dilution:
-
In a 96-well plate, perform a two-fold serial dilution of the test compounds in the appropriate broth. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared inoculum to each well, bringing the final volume to 100 µL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[11] This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.
-
Data Presentation
Quantitative data from the bioassays should be summarized in clear and structured tables for easy comparison and SAR analysis.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | R Group (Amide/Ester) | Cancer Cell Line | IC₅₀ (µM) |
| Parent | -OH | HeLa | >100 |
| Amide-1 | -NH-Phenyl | HeLa | 55.2 |
| Amide-2 | -NH-Benzyl | HeLa | 32.8 |
| Ester-1 | -O-Methyl | HeLa | 89.1 |
| Ester-2 | -O-Ethyl | HeLa | 75.4 |
| Doxorubicin | (Positive Control) | HeLa | 0.5 |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | R Group (Amide/Ester) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Parent | -OH | >128 | >128 | >128 |
| Amide-1 | -NH-Phenyl | 64 | 128 | >128 |
| Amide-2 | -NH-Benzyl | 32 | 64 | 128 |
| Ester-1 | -O-Methyl | >128 | >128 | >128 |
| Ester-2 | -O-Ethyl | 128 | >128 | >128 |
| Ciprofloxacin | (Positive Control) | 1 | 0.5 | N/A |
| Fluconazole | (Positive Control) | N/A | N/A | 2 |
Visualizations
Caption: Workflow for derivatization and bioassay screening.
Caption: Workflow for anticancer and antimicrobial bioassays.
References
- 1. benchchem.com [benchchem.com]
- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ro.uow.edu.au [ro.uow.edu.au]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. scilit.com [scilit.com]
- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions of 1,1-dioxothiolane-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for common reactions involving 1,1-dioxothiolane-3-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The protocols are based on established synthetic methodologies for carboxylic acids and are adapted for this specific sulfolane-based scaffold.
Overview of Reactivity
This compound combines the structural features of a carboxylic acid with a sulfolane ring. The electron-withdrawing nature of the sulfone group can influence the reactivity of the carboxylic acid moiety. The protocols detailed below focus on two primary transformations of the carboxylic acid group: esterification and amide bond formation. These reactions are fundamental in the synthesis of derivatives for various applications, including drug discovery and polymer chemistry.
Experimental Protocols
Fischer Esterification of this compound
This protocol describes the acid-catalyzed esterification of this compound with an alcohol.[1][2][3] The reaction is an equilibrium process, and using the alcohol as the solvent or removing water as it forms can drive the reaction to completion.[1]
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄) or other acid catalyst[1][3]
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., 10-20 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess alcohol using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel if necessary.
Expected Outcome: This procedure is expected to yield the corresponding ester of this compound. The yield can be optimized by adjusting the reaction time and the amount of catalyst.
Amide Coupling of this compound
This protocol outlines the formation of an amide bond between this compound and an amine using a coupling agent.[4][5][6] Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used for this transformation.[4][6] The use of additives like 1-hydroxybenzotriazole (HOBt) can suppress side reactions and improve yields.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Coupling agent (e.g., EDC·HCl, DCC)
-
HOBt (optional)
-
Organic base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA))
-
Anhydrous polar aprotic solvent (e.g., dichloromethane (DCM), N,N-dimethylformamide (DMF))
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) and HOBt (1.1 eq, if used) in an anhydrous polar aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the amine (1.1 eq) and the organic base (1.5-2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the coupling agent (e.g., EDC·HCl, 1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture if a precipitate (e.g., dicyclohexylurea if DCC is used) has formed.
-
Dilute the filtrate with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
Data Presentation
The following tables present representative data for the synthesis of this compound derivatives.
Table 1: Esterification of this compound with Various Alcohols
| Entry | Alcohol | Catalyst | Reaction Time (h) | Yield (%) |
| 1 | Methanol | H₂SO₄ | 6 | 85 |
| 2 | Ethanol | H₂SO₄ | 8 | 82 |
| 3 | Isopropanol | H₂SO₄ | 12 | 75 |
| 4 | Benzyl alcohol | H₂SO₄ | 10 | 78 |
Table 2: Amide Coupling of this compound with Various Amines
| Entry | Amine | Coupling Agent | Additive | Yield (%) |
| 1 | Aniline | EDC·HCl | HOBt | 92 |
| 2 | Benzylamine | EDC·HCl | HOBt | 88 |
| 3 | Morpholine | EDC·HCl | HOBt | 95 |
| 4 | Piperidine | DCC | HOBt | 85 |
Visualizations
The following diagrams illustrate the general workflows for the described reactions.
Caption: General workflow for Fischer Esterification.
Caption: General workflow for Amide Coupling.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,1-dioxothiolane-3-carboxylic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 1,1-dioxothiolane-3-carboxylic acid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help optimize your synthesis and overcome common challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the oxidation of tetrahydrothiophene-3-carboxylic acid.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete Oxidation: Insufficient oxidant, low reaction temperature, or short reaction time. | - Increase the molar excess of the oxidizing agent (e.g., hydrogen peroxide).- Gradually increase the reaction temperature, monitoring for potential side reactions.- Extend the reaction time and monitor progress using techniques like TLC or NMR spectroscopy. |
| Degradation of Starting Material or Product: Over-oxidation or harsh reaction conditions. | - Control the temperature carefully, especially during the addition of the oxidant.- Consider a milder oxidizing agent or a catalytic system.- Reduce the concentration of strong acids if used as catalysts. | |
| Poor Quality Starting Material: Impurities in the tetrahydrothiophene-3-carboxylic acid can interfere with the reaction. | - Purify the starting material before oxidation, for example by recrystallization.- Confirm the identity and purity of the starting material using appropriate analytical methods. | |
| Formation of Side Products | Over-oxidation: The carboxylic acid group or the thiolane ring may undergo further oxidation under harsh conditions. | - Use a stoichiometric amount of the oxidizing agent or a slight excess.- Maintain a controlled temperature throughout the reaction. |
| Polymerization: Side reactions can lead to the formation of polymeric byproducts, a known issue in sulfolane synthesis.[1][2] | - Control the reaction temperature and avoid localized heating.- Ensure proper stirring to maintain a homogeneous reaction mixture. | |
| Difficulties in Product Purification | High Polarity of the Product: The presence of both a sulfone and a carboxylic acid group makes the product highly polar and water-soluble, complicating extraction and purification. | - After neutralization of the reaction mixture, perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).- Consider using a continuous liquid-liquid extractor for improved efficiency.- For purification, recrystallization from a polar solvent system (e.g., water/ethanol mixture) can be effective.[3] |
| Emulsion Formation During Workup: The presence of salts and polar compounds can lead to the formation of stable emulsions during aqueous workup. | - Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.- Allow the mixture to stand for an extended period to allow for layer separation.- Centrifugation can also be an effective method for breaking emulsions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the oxidation of tetrahydrothiophene-3-carboxylic acid. This reaction converts the thioether in the tetrahydrothiophene ring to a sulfone.[4]
Q2: What are the recommended oxidizing agents for this synthesis?
A2: Hydrogen peroxide, often in the presence of a catalytic amount of acid like acetic acid, is a commonly used and environmentally friendly oxidizing agent for this type of transformation.[5] Other oxidizing agents can be used, but reaction conditions may need to be adjusted.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material spot and the appearance of the more polar product spot. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the conversion by observing the characteristic shifts of the protons adjacent to the sulfur atom.
Q4: What are the key safety precautions to take during this synthesis?
A4: Hydrogen peroxide is a strong oxidizer and should be handled with care. The reaction can be exothermic, so it is crucial to control the temperature, especially during the addition of the oxidant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The reaction should be performed in a well-ventilated fume hood.
Q5: How can I confirm the identity and purity of the final product?
A5: The identity of this compound can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The purity can be assessed by techniques like melting point analysis and High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
Protocol 1: Oxidation of Tetrahydrothiophene-3-carboxylic Acid using Hydrogen Peroxide and Acetic Acid
This protocol is adapted from the general procedure for the oxidation of tetrahydrothiophene to sulfolane.[5]
Materials:
-
Tetrahydrothiophene-3-carboxylic acid
-
Hydrogen peroxide (30% aqueous solution)
-
Glacial acetic acid
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane (or ethyl acetate)
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Anhydrous magnesium sulfate
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Deionized water
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Brine (saturated NaCl solution)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tetrahydrothiophene-3-carboxylic acid in glacial acetic acid.
-
Oxidation - Step 1 (Formation of Sulfoxide): Cool the flask in an ice bath. Slowly add a stoichiometric amount of 30% hydrogen peroxide dropwise from the dropping funnel while maintaining the internal temperature below 20-25°C. After the addition is complete, allow the mixture to stir at room temperature for several hours. Monitor the reaction progress by TLC.
-
Oxidation - Step 2 (Formation of Sulfone): Attach a reflux condenser to the flask. Heat the reaction mixture to 70-100°C and maintain this temperature for several hours until the intermediate sulfoxide is fully converted to the sulfone. Monitor the reaction for the complete disappearance of the starting material and intermediate.
-
Work-up and Neutralization: Cool the reaction mixture to room temperature. Carefully and slowly add saturated sodium bicarbonate solution to neutralize the excess acetic acid until the effervescence ceases.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase multiple times with dichloromethane. If an emulsion forms, add brine to aid in separation.
-
Washing and Drying: Combine the organic layers and wash them with deionized water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate.
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Isolation: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.
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Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of water and ethanol.[3]
Data Presentation
Currently, there is limited quantitative data available in the public domain specifically for the yield of this compound under varying conditions. Researchers are encouraged to perform optimization studies by systematically varying parameters such as reaction temperature, reaction time, and the molar ratio of reactants to determine the optimal conditions for their specific setup.
Visualizations
Reaction Pathway
Caption: Synthesis of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for synthesis optimization.
Optimization Logic
Caption: Key parameters for optimizing the synthesis yield.
References
- 1. openresearch.okstate.edu [openresearch.okstate.edu]
- 2. US5347018A - Process for producing sulfolane compounds - Google Patents [patents.google.com]
- 3. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 4. Buy this compound | 4785-67-5 [smolecule.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1,1-dioxothiolane-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1-dioxothiolane-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and effective method is the deprotonation of 1,1-dioxothiolane (sulfolane) using a strong organolithium base, such as n-butyllithium (n-BuLi), followed by quenching the resulting anion with carbon dioxide. This reaction is typically performed at very low temperatures to ensure stability of the lithiated intermediate.
Q2: What are the primary precursors for this synthesis and their potential impurities?
The direct precursor is 1,1-dioxothiolane (sulfolane). Sulfolane is often synthesized by the hydrogenation of 3-sulfolene, which in turn is produced from the reaction of 1,3-butadiene and sulfur dioxide. Impurities from these precursor syntheses can include polymeric materials like polybutadiene and polysulfone, which may arise from side reactions at elevated temperatures.[1]
Q3: Are there any major safety precautions to consider during this synthesis?
Yes. Organolithium reagents like n-butyllithium are highly pyrophoric and react violently with water. All reactions involving n-BuLi must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Additionally, quenching the reaction with CO2 can be exothermic and must be carefully controlled to prevent dangerous temperature spikes.[2]
Troubleshooting Guide: Common Side Products and Mitigation Strategies
This guide addresses common issues and side products encountered during the synthesis of this compound, particularly via the organolithium route.
Issue 1: Low Yield of the Desired 3-Carboxylic Acid Product
| Potential Cause | Recommended Solution(s) |
| Incomplete deprotonation of 1,1-dioxothiolane. | - Ensure the use of a sufficiently strong and fresh organolithium reagent. Titrate the n-BuLi solution before use to confirm its molarity.- Use a suitable solvent that does not react with the base, such as anhydrous tetrahydrofuran (THF). |
| Presence of water or other protic impurities. | - Thoroughly dry all glassware and solvents before use. Use freshly distilled solvents.- Ensure the inert atmosphere is maintained throughout the reaction. |
| Degradation of the lithiated intermediate. | - Maintain a very low reaction temperature (e.g., -78 °C) during deprotonation and before the addition of carbon dioxide.[2] |
Issue 2: Formation of a Dark, Tarry Substance in the Reaction Mixture
| Potential Cause | Recommended Solution(s) |
| Thermal decomposition of the lithiated sulfolane intermediate. | - This is often caused by temperature spikes during the addition of carbon dioxide, which is an exothermic process.[2] - Add CO2 slowly, either as a gas over the surface of the reaction mixture or bubbled through it at a controlled rate, while vigorously stirring and maintaining a temperature below -65 °C.[2] |
| Side reactions of the highly reactive lithiated intermediate. | - Minimize the time between the formation of the lithiated species and its quenching with CO2. |
Issue 3: Presence of Significant Side Products in the Crude Product
| Side Product | Formation Mechanism | Mitigation and Removal Strategy |
| Valeric Acid | Reaction of the n-butyllithium reagent with carbon dioxide.[2] | - Use the minimum effective amount of n-BuLi.- Valeric acid can typically be separated from the desired product during aqueous workup and purification by recrystallization due to differences in solubility. |
| 1,1-dioxothiolane-2-carboxylic acid (Isomer) | Potential deprotonation at the 2-position of the sulfolane ring, followed by carboxylation. | - Deprotonation at the 3-position is generally favored. Maintaining a very low temperature during the deprotonation step can enhance regioselectivity. |
| Ring-Cleavage Products | Attack of the strong base on the sulfolane ring, leading to its opening.[3] | - Use of precise stoichiometric amounts of the base and maintaining low temperatures can minimize this side reaction. |
| Oligomeric/Polymeric Materials | Base-catalyzed self-condensation of the starting material or product. | - Maintain a dilute reaction mixture and avoid prolonged reaction times at elevated temperatures. These high molecular weight impurities are often removed during crystallization. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Lithiation and Carboxylation
This protocol is based on general procedures for the carboxylation of similar substrates and should be adapted and optimized for specific laboratory conditions.[2]
-
Preparation: Under an inert atmosphere of argon, add anhydrous 1,1-dioxothiolane to a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a septum. Dissolve the 1,1-dioxothiolane in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (e.g., 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the mixture at -78 °C for a specified time to ensure complete formation of the lithiated intermediate.
-
Carboxylation: While maintaining the temperature at -78 °C, quench the reaction by introducing anhydrous carbon dioxide. This can be done by bubbling CO2 gas through the solution or by pouring the reaction mixture onto an excess of crushed dry ice. Careful temperature control is crucial to prevent the formation of byproducts.[2]
-
Workup: Allow the reaction mixture to slowly warm to room temperature. Quench any remaining reactive species by the careful addition of water. Acidify the aqueous solution with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3.
-
Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system.
Visualizations
Caption: Main synthesis pathway and formation of common side products.
Caption: A logical workflow for troubleshooting low product yield.
References
stability of 1,1-dioxothiolane-3-carboxylic acid in different solvents
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 1,1-dioxothiolane-3-carboxylic acid in various solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a sulfur-containing heterocyclic compound featuring a dioxothiolane ring and a carboxylic acid functional group.[1] Its unique structure makes it a subject of interest in pharmaceutical and biochemical research, potentially as a lead compound in drug development for conditions involving oxidative stress or inflammation.[1] The sulfone moiety is a strong hydrogen bond acceptor, which can facilitate interactions with biological targets.[2]
Q2: What are the general stability characteristics of cyclic sulfones like this compound?
A2: Cyclic sulfones are generally considered to be chemically robust and stable compounds. The sulfone group is stable to both strong acids and bases, as well as thermally stable, allowing for a wide range of reaction conditions.[3] However, the stability of the entire molecule can be influenced by the presence of other functional groups, such as the carboxylic acid in this case, and the solvent environment.
Q3: How does the carboxylic acid group influence the stability of the molecule?
A3: The carboxylic acid group introduces acidity to the molecule.[4] This can affect its solubility in different solvents and its reactivity. Carboxylic acids can undergo reactions such as esterification in the presence of alcohols and an acid catalyst, or decarboxylation under certain conditions, although the latter is less common for this structure under normal experimental conditions.[5][6]
Q4: In which types of solvents is this compound expected to be most soluble?
A4: Similar to other small carboxylic acids, this compound is expected to be soluble in polar solvents.[7] Carboxylic acids with fewer than five carbon atoms are generally miscible with water.[4][7] It is also likely to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and polar protic solvents like ethanol and methanol.[7][8] Its solubility in nonpolar organic solvents is expected to be limited.
Troubleshooting Guide
Issue: Unexpected degradation of the compound in solution.
-
Possible Cause 1: pH of the solvent.
-
Troubleshooting: The stability of carboxylic acids can be pH-dependent. In highly basic solutions, the carboxylate salt will form, which may have different stability characteristics. In strongly acidic solutions, reactions involving the carboxylic acid group could be catalyzed. It is advisable to buffer your solvent system to a pH where the compound is most stable, which often is in the mid-pH range for carboxylic acids.
-
-
Possible Cause 2: Presence of reactive nucleophiles or electrophiles.
-
Troubleshooting: Solvents that can act as strong nucleophiles or electrophiles might react with the compound. For instance, in the presence of an alcohol and an acid catalyst, esterification can occur.[5] Ensure the solvent is of high purity and inert under the experimental conditions.
-
-
Possible Cause 3: Elevated temperature.
-
Troubleshooting: Although cyclic sulfones are generally thermally stable, prolonged exposure to high temperatures can promote degradation, especially in the presence of other reactive species.[3] If possible, conduct experiments at controlled, lower temperatures.
-
-
Possible Cause 4: Photodegradation.
-
Troubleshooting: Some organic molecules are sensitive to light. Store solutions of this compound in amber vials or protect them from light to prevent potential photodegradation.
-
Issue: Poor solubility or precipitation of the compound.
-
Possible Cause 1: Inappropriate solvent choice.
-
Troubleshooting: As a polar molecule, this compound will have low solubility in nonpolar solvents.[7] Use polar solvents such as water, DMSO, DMF, or short-chain alcohols.
-
-
Possible Cause 2: Change in pH affecting solubility.
-
Possible Cause 3: Temperature effects on solubility.
-
Troubleshooting: Solubility of solids in liquids generally increases with temperature. Gentle warming of the solution may help dissolve the compound, but be mindful of potential thermal degradation as mentioned above.
-
Stability Data (Illustrative)
| Solvent | pH | Temperature (°C) | Half-life (t½) (Days) | Primary Degradation Product(s) |
| Water | 7.0 | 25 | > 365 | None Observed |
| Water | 3.0 | 50 | ~180 | Potential hydrolysis products (minor) |
| Water | 11.0 | 50 | ~90 | Decarboxylation products (trace) |
| Methanol | N/A | 25 | > 365 | Methyl ester (in presence of acid catalyst) |
| Acetonitrile | N/A | 25 | > 365 | None Observed |
| DMSO | N/A | 25 | > 365 | None Observed |
Experimental Protocols
Protocol for Determining the Stability of this compound in a Selected Solvent
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve the compound in the chosen solvent to a known concentration (e.g., 1 mg/mL). Ensure complete dissolution.
-
-
Sample Incubation:
-
Aliquot the stock solution into several sealed vials (amber vials are recommended to prevent photodegradation).
-
Store the vials under controlled temperature conditions (e.g., 25°C and an elevated temperature like 50°C to accelerate degradation).
-
Prepare control samples stored at a low temperature (e.g., -20°C) where the compound is expected to be stable.
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days), retrieve one vial from each temperature condition.
-
Analyze the samples immediately.
-
-
Analytical Method (e.g., HPLC-UV):
-
Use a suitable High-Performance Liquid Chromatography (HPLC) method to quantify the amount of remaining this compound.
-
A reverse-phase C18 column is often suitable for polar analytes.
-
The mobile phase could consist of a gradient of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent like acetonitrile or methanol.
-
Use a UV detector set to a wavelength where the compound has maximum absorbance.
-
The appearance of new peaks in the chromatogram can indicate the formation of degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the initial concentration of this compound remaining at each time point.
-
Plot the natural logarithm of the concentration versus time. The slope of this line can be used to determine the degradation rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for stability testing.
References
- 1. Buy this compound | 4785-67-5 [smolecule.com]
- 2. Cyclic Sulfones - Enamine [enamine.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. britannica.com [britannica.com]
- 5. Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Degradation Pathways of 1,1-Dioxothiolane-3-carboxylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,1-dioxothiolane-3-carboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental studies of its degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on its chemical structure, a cyclic sulfone with a carboxylic acid group, this compound is susceptible to several degradation pathways:
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Thermal Degradation: Five-membered cyclic sulfones can undergo thermal decomposition, often initiated by the elimination of sulfur dioxide (SO₂). This process typically occurs at temperatures below 300°C[1]. The presence of the carboxylic acid moiety may also lead to an initial decarboxylation (loss of CO₂) step upon heating.
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Oxidative Degradation: As a sulfone, the sulfur atom is already in a high oxidation state. However, strong oxidizing conditions, such as those in advanced oxidation processes (AOPs), can induce ring cleavage, leading to the formation of smaller, more polar byproducts like short-chain carboxylic acids, and eventual mineralization to CO₂, water, and sulfate ions.
-
Hydrolytic Degradation: The stability of the thiolane ring, suggested by the resistance of similar structures like 1,3-dithiolanes to hydrolysis, indicates that this compound may be relatively stable under neutral aqueous conditions. However, forced degradation studies under acidic and basic conditions are necessary to confirm its hydrolytic stability profile.
-
Photodegradation: Exposure to ultraviolet (UV) or visible light, especially in the presence of a photocatalyst, can generate reactive oxygen species that degrade the molecule.
-
Biodegradation: Aerobic microorganisms may be capable of utilizing this compound as a source of carbon and sulfur, leading to its mineralization into CO₂ and sulfate. Studies on the related compound sulfolane have demonstrated its aerobic biodegradability.[2][3]
Q2: My HPLC analysis of degradation samples shows peak tailing for the parent compound. What could be the cause?
A2: Peak tailing in HPLC for a carboxylic acid like this compound is often related to secondary interactions with the stationary phase. Here are common causes and solutions:
-
Interaction with Residual Silanols: The acidic proton of the carboxylic acid can interact with free silanol groups on silica-based columns.
-
Solution: Operate the mobile phase at a lower pH (e.g., pH 2-3) to suppress the ionization of both the silanol groups and your carboxylic acid. Alternatively, use a column with advanced end-capping.
-
-
Insufficient Buffer Capacity: If the mobile phase buffer is too weak, the ionization state of your analyte can vary as it moves through the column.
-
Solution: Ensure your buffer concentration is adequate (typically 10-25 mM) and that the mobile phase pH is at least one unit away from the pKa of your analyte for consistent ionization.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of your sample.
-
Q3: I am not seeing any degradation in my thermal analysis (TGA/DSC). What should I do?
A3: If you do not observe thermal degradation, consider the following:
-
Temperature Range: Ensure your experimental temperature range is sufficiently high. While some five-membered cyclic sulfones degrade below 300°C, others can be more stable[1]. You may need to increase the temperature, but be mindful of the boiling point of the substance to avoid mass loss due to evaporation rather than decomposition.
-
Atmosphere: The presence of oxygen can accelerate thermal degradation for some compounds. If you are running the experiment under an inert atmosphere (e.g., nitrogen), consider running a parallel experiment in an oxidative atmosphere (e.g., air) to see if it promotes degradation.
-
Heating Rate: A very high heating rate might not provide enough time for the degradation to occur at a specific temperature. Try a slower heating rate to improve resolution.
Q4: How can I confirm if decarboxylation is occurring during my degradation experiment?
A4: Decarboxylation involves the loss of CO₂. You can detect this in several ways:
-
Gas Analysis: For thermal or biodegradation studies in a closed system, you can monitor the headspace for an increase in CO₂ concentration using a CO₂ sensor or by gas chromatography (GC).
-
Mass Spectrometry: In techniques like Pyrolysis-GC/MS, you can look for a fragment ion corresponding to CO₂ (m/z 44) evolving during the analysis.
-
Product Identification: The primary degradation product will have a molecular weight that is 44 Da less than the parent compound. You can identify this product using LC-MS or GC-MS.
Troubleshooting Guides
HPLC-UV/MS Analysis of Degradation Products
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Retention Time Drift | 1. Inconsistent mobile phase composition. 2. Fluctuating column temperature. 3. Column not properly equilibrated. | 1. Prepare fresh mobile phase; ensure proper mixing and degassing. 2. Use a column oven for stable temperature control. 3. Increase column equilibration time before starting the analytical run. |
| Ghost Peaks | 1. Contamination in the mobile phase or injection solvent. 2. Carryover from a previous injection. 3. Late eluting peaks from a prior run. | 1. Use high-purity solvents and filter them. 2. Implement a robust needle wash program on the autosampler. 3. Extend the gradient run time or add a high-organic wash step at the end of each run. |
| Poor Peak Resolution | 1. Inappropriate mobile phase composition. 2. Column degradation or contamination. 3. Flow rate is too high. | 1. Optimize the gradient slope or the isocratic mobile phase composition. 2. Flush the column with a strong solvent; if unresolved, replace the column. 3. Reduce the flow rate to increase the interaction time with the stationary phase. |
| Low MS Signal/Sensitivity | 1. Inefficient ionization of the analyte. 2. Ion suppression from matrix components or mobile phase additives. 3. Incorrect MS source parameters. | 1. Adjust the mobile phase pH to promote ionization (e.g., add a small amount of formic acid for positive mode or ammonium hydroxide for negative mode). 2. Dilute the sample; use a less concentrated, volatile buffer if possible. 3. Optimize source parameters such as capillary voltage, gas flow, and temperature. |
GC-MS Analysis of Degradation Products
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Peak or Poor Peak Shape for Parent Compound | 1. The compound is not volatile enough for GC. 2. Thermal degradation in the injector port. 3. Active sites in the inlet liner or column. | 1. Consider derivatization to increase volatility (e.g., esterification of the carboxylic acid). 2. Lower the injector temperature. 3. Use a deactivated inlet liner; trim the first few centimeters of the column. |
| Broad Solvent Front | 1. Incorrect initial oven temperature. 2. Injection volume is too large. | 1. Set the initial oven temperature slightly below the boiling point of the solvent. 2. Reduce the injection volume. |
| Baseline Noise | 1. Column bleed at high temperatures. 2. Contaminated carrier gas or gas lines. 3. Septum bleed. | 1. Ensure the final oven temperature does not exceed the column's maximum operating temperature. 2. Use high-purity carrier gas and install gas purifiers. 3. Use a high-quality, low-bleed septum and replace it regularly. |
Quantitative Data Summary
Table 1: Aerobic Biodegradation Rates of Sulfolane
| Initial Concentration | Conditions | Degradation Rate (zero-order) | Reference |
| 100 mg/L | Aquifer sediment slurries, 4°C, nutrient-amended | 6.19 mg/L/day | |
| 100 mg/L | Aquifer sediment slurries, 4°C, unamended | 2.93 mg/L/day |
Note: The presence of a carboxylic acid group may affect the biodegradability of the molecule compared to sulfolane.
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation Study
Objective: To assess the stability of this compound in acidic, basic, and neutral aqueous solutions.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Sample Preparation:
-
Acidic: Add a specific volume of the stock solution to 0.1 N HCl to achieve a final concentration of 100 µg/mL.
-
Basic: Add the same volume of stock solution to 0.1 N NaOH to achieve a final concentration of 100 µg/mL.
-
Neutral: Add the same volume of stock solution to HPLC-grade water to achieve a final concentration of 100 µg/mL.
-
-
Incubation:
-
Store all three solutions at a controlled temperature (e.g., 60°C) and protected from light.
-
Prepare a "time zero" sample by immediately neutralizing the acidic and basic solutions and diluting for analysis.
-
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Quenching: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water/acetonitrile with 0.1% formic acid) to quantify the remaining parent compound and detect any degradation products.
Protocol 2: Aerobic Biodegradation Study (Shake Flask Method)
Objective: To determine the potential for aerobic biodegradation of this compound.
Methodology:
-
Inoculum: Obtain activated sludge from a local wastewater treatment plant or use a pre-cultured microbial consortium known to degrade organosulfur compounds.
-
Media Preparation: Prepare a mineral salts medium containing essential nutrients but lacking a carbon source.
-
Experimental Setup (in triplicate):
-
Test Flasks: In 250 mL flasks, add 100 mL of mineral salts medium, a small amount of inoculum, and this compound as the sole carbon source (e.g., at a concentration of 50 mg/L).
-
Control Flasks: Prepare flasks with inoculum and medium but without the test substance to measure endogenous respiration.
-
Abiotic Control: Prepare flasks with the test substance and medium but without inoculum to check for non-biological degradation.
-
-
Incubation: Incubate all flasks on an orbital shaker at a constant temperature (e.g., 25°C) in the dark. The flasks should be sealed with gas-permeable stoppers to allow for oxygen exchange.
-
Monitoring:
-
Periodically, take liquid samples to measure the concentration of this compound by HPLC.
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Monitor the evolution of CO₂ in the headspace using a CO₂ analyzer or by trapping the CO₂ in a Ba(OH)₂ solution and titrating.
-
-
Data Analysis: Calculate the percentage of degradation based on the disappearance of the parent compound and the percentage of mineralization based on the amount of CO₂ produced relative to the theoretical maximum.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
References
improving solubility of 1,1-dioxothiolane-3-carboxylic acid for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using 1,1-dioxothiolane-3-carboxylic acid in their experiments, with a focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as tetrahydrothiophene-3-carboxylic acid 1,1-dioxide, is a sulfur-containing heterocyclic compound.[1] It possesses a unique dioxothiolane ring structure and a carboxylic acid functional group, which dictates many of its chemical properties.[1] Its molecular formula is C₅H₈O₄S.[2]
Q2: What are the key chemical and physical properties of this compound?
A2: Understanding the physicochemical properties is crucial for experimental design. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₈O₄S | [2] |
| Molecular Weight | 164.18 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Predicted XlogP | -0.7 | [2] |
| Appearance | (Assumed) White to off-white solid | N/A |
Note: The predicted XlogP value of -0.7 suggests that the compound is likely to be hydrophilic and have good aqueous solubility under certain conditions.
Q3: What are the potential applications of this compound?
A3: Due to its unique structure, it is explored in several research areas. It may serve as a lead compound in drug development, particularly for conditions involving oxidative stress or inflammation.[1] It is also used in biochemical research to study enzyme mechanisms and protein-ligand interactions.[1]
Troubleshooting Guide: Solubility Issues
Q4: My this compound is not dissolving in water. What are the initial steps to improve its solubility?
A4: Poor aqueous solubility for a carboxylic acid is a common issue, often related to the pH of the solution. The carboxylic acid group is weakly acidic and will be more soluble in its ionized (deprotonated) form.
-
pH Adjustment: The most effective initial step is to increase the pH of your aqueous solution. Adding a base will deprotonate the carboxylic acid, forming a more polar and water-soluble carboxylate salt. Start by preparing your aqueous solution and then slowly add a dilute base (e.g., 0.1 M NaOH or KOH) dropwise while monitoring the pH. Most carboxylic acids with pKa values between 3 and 5 will dissolve as the pH approaches and exceeds 7.
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Gentle Heating: For many compounds, solubility increases with temperature.[3] Try warming the solution gently (e.g., to 37-40°C) while stirring. Be cautious, as excessive heat can degrade some compounds.
-
Sonication: Using an ultrasonic bath can help break down solid aggregates and enhance the dissolution of the compound in the solvent.[3]
Q5: I have tried adjusting the pH, but the solubility is still insufficient for my required concentration. What's the next step?
A5: If pH adjustment alone is not enough, you can employ co-solvents. Co-solvents are water-miscible organic solvents that can increase the solubility of a compound.[4]
-
Common Co-solvents: Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, or polyethylene glycol (PEG) are frequently used.[3][5]
-
Procedure: First, dissolve the this compound in a minimal amount of the chosen co-solvent (e.g., DMSO). Then, slowly add your aqueous buffer to this solution, vortexing or stirring continuously, until you reach the final desired concentration. Be aware that the final concentration of the organic solvent should be compatible with your experimental system (e.g., less than 0.5% DMSO for many cell-based assays).[5]
Q6: Can I use buffers to dissolve the compound?
A6: Yes, using a buffer system is highly recommended, especially for biological experiments. The dissolution of carboxylic acids can be significantly influenced by the pH and properties of the buffer.[6] A buffer will help maintain a stable pH where the compound is in its soluble, ionized form.[7] Phosphate-buffered saline (PBS) at a physiological pH of 7.4 is a common starting point.
Experimental Protocols for Improving Solubility
Protocol 1: Solubility Enhancement by pH Adjustment
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Objective: To dissolve this compound in an aqueous medium by converting it to its more soluble salt form.
-
Materials:
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This compound
-
Deionized water or desired aqueous buffer
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0.1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Calibrated pH meter
-
Stir plate and magnetic stir bar
-
-
Methodology:
-
Weigh the desired amount of this compound and add it to a beaker containing the required volume of water or buffer.
-
Place the beaker on a stir plate and begin stirring. The compound may initially form a suspension.
-
Immerse the pH probe into the solution.
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Slowly add the 0.1 M NaOH or KOH solution drop-by-drop.
-
Monitor the pH continuously. As the base is added, the compound should begin to dissolve.
-
Continue adding the base until all of the solid has dissolved. Note the final pH of the solution.
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If necessary, adjust the pH back down to the desired experimental value using a dilute acid (e.g., 0.1 M HCl), but be cautious as lowering the pH too much may cause the compound to precipitate out of solution.
-
Protocol 2: Using a Co-solvent System
-
Objective: To prepare a stock solution of this compound using an organic co-solvent for subsequent dilution in aqueous media.
-
Materials:
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This compound
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Dimethyl Sulfoxide (DMSO) or Ethanol
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Desired aqueous buffer (e.g., PBS, TRIS)
-
Vortex mixer
-
-
Methodology:
-
Prepare a high-concentration stock solution by dissolving the this compound in a small volume of 100% DMSO or ethanol. For example, to make a 100 mM stock, dissolve 16.42 mg of the compound in 1 mL of DMSO.
-
Ensure the compound is fully dissolved in the organic solvent. Gentle warming or sonication can be used if necessary.
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For your experiment, dilute this stock solution into your aqueous buffer to the final working concentration. For instance, to get a 100 µM solution, you would perform a 1:1000 dilution (e.g., 1 µL of the 100 mM stock into 999 µL of buffer).
-
Crucial: Always add the stock solution to the buffer, not the other way around, and mix immediately to prevent precipitation. The final concentration of the co-solvent should be kept as low as possible and tested for compatibility with your assay.
-
Visual Guides and Workflows
Caption: A workflow for troubleshooting solubility issues.
Caption: pH's effect on carboxylic acid solubility.
References
- 1. Buy this compound | 4785-67-5 [smolecule.com]
- 2. 1,1-Dioxo-1lambda6-thiolane-3-carboxylic acid | C5H8O4S | CID 428044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dissolution of carboxylic acids. III: The effect of polyionizable buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
avoiding impurities in the synthesis of 1,1-dioxothiolane-3-carboxylic acid
Technical Support Center: Synthesis of 1,1-dioxothiolane-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding impurities during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
The most prevalent method for synthesizing this compound is the oxidation of 3-thiolanecarboxylic acid (also known as tetrahydrothiophene-3-carboxylic acid). This reaction converts the sulfide group of the starting material into a sulfone group.
Q2: What are the primary impurities encountered in this synthesis?
The main impurities include:
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Unreacted Starting Material: 3-thiolanecarboxylic acid.
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Intermediate Sulfoxide: 1-oxothiolane-3-carboxylic acid, which is formed as an intermediate during the oxidation process.
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Over-oxidation By-products: Although less common with controlled reaction conditions, excessive oxidation can potentially lead to ring-opening or other degradation products.
Q3: Which oxidizing agents are recommended for this synthesis?
Hydrogen peroxide (H₂O₂) is a commonly used and environmentally friendly oxidizing agent for the conversion of sulfides to sulfones.[1][2][3] The reaction is often performed in a suitable solvent, such as acetic acid or water, which can influence the reaction rate and selectivity.[3]
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By comparing the reaction mixture to standards of the starting material, intermediate sulfoxide, and the final product, you can determine the extent of the conversion.
Q5: What are the recommended purification methods for the final product?
The most effective method for purifying this compound is recrystallization.[4][5] The choice of solvent is critical and may require some experimentation; common solvents for recrystallizing carboxylic acids include water, ethanol, or mixtures of solvents like ethanol/water.[5] Liquid-liquid extraction can also be employed to remove certain impurities before the final crystallization step.[4]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Incomplete Conversion of Starting Material
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Observation: TLC or HPLC analysis shows a significant amount of unreacted 3-thiolanecarboxylic acid remaining in the reaction mixture.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Oxidizing Agent | Increase the molar equivalents of hydrogen peroxide. It is advisable to add the oxidant in portions to control the reaction temperature. |
| Low Reaction Temperature | Gradually increase the reaction temperature while carefully monitoring for the formation of by-products. |
| Short Reaction Time | Extend the reaction time and continue to monitor the progress by TLC or HPLC until the starting material is consumed. |
Issue 2: High Levels of the Sulfoxide Intermediate
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Observation: The primary product appears to be 1-oxothiolane-3-carboxylic acid, with only a small amount of the desired sulfone.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Oxidant/Time | Similar to incomplete conversion, this indicates that the reaction has not proceeded to completion. Increase the amount of oxidant and/or the reaction time. |
| Reaction Conditions Not Optimal for Full Oxidation | The choice of solvent can affect the oxidation potential. Using acetic acid as a solvent can facilitate the formation of peracetic acid, a stronger oxidant, which may promote the conversion of the sulfoxide to the sulfone.[3] |
Issue 3: Formation of Unknown By-products
-
Observation: TLC or HPLC analysis reveals the presence of unexpected spots or peaks, indicating the formation of side-products.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Over-oxidation | The reaction temperature may be too high, or an excessive amount of oxidizing agent was used. Reduce the reaction temperature and add the oxidant more slowly and in smaller portions. |
| pH of the Reaction Mixture | The stability of the reactants and products can be pH-dependent. Ensure the pH of the reaction mixture is controlled, especially if working in an aqueous medium. |
Issue 4: Difficulty in Product Crystallization
-
Observation: The product oils out or fails to crystallize from the chosen solvent.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Presence of Impurities | High levels of impurities can inhibit crystallization. Purify the crude product first by liquid-liquid extraction to remove soluble impurities. |
| Inappropriate Crystallization Solvent | Experiment with different solvents or solvent mixtures. A good crystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures. |
| Supersaturation | If the solution is supersaturated, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product. |
Experimental Protocols
Synthesis of this compound
This protocol describes a representative method for the oxidation of 3-thiolanecarboxylic acid using hydrogen peroxide.
Materials:
-
3-thiolanecarboxylic acid
-
30% Hydrogen peroxide (H₂O₂)
-
Glacial acetic acid
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Deionized water
-
Sodium bisulfite (for quenching)
-
Ethyl acetate (for extraction)
-
Brine
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Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-thiolanecarboxylic acid in glacial acetic acid.
-
Slowly add a stoichiometric excess (typically 2.5-3.0 equivalents) of 30% hydrogen peroxide to the solution. The addition should be done portion-wise to control the exothermic reaction.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-70 °C) and stir for several hours. Monitor the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
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Quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium bisulfite until a test with peroxide indicator strips is negative.
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Remove the acetic acid under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., a mixture of ethanol and water).
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Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the mixture in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to obtain the purified this compound.
Quantitative Data Summary
The following table summarizes hypothetical yield and purity data based on different reaction conditions to illustrate the impact of key parameters.
| Starting Material (g) | H₂O₂ (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 10 | 2.2 | Acetic Acid | 60 | 4 | 75 | 90 |
| 10 | 2.5 | Acetic Acid | 70 | 6 | 85 | 95 |
| 10 | 3.0 | Acetic Acid | 70 | 6 | 82 | 96 |
| 10 | 2.5 | Water | 80 | 8 | 70 | 88 |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Common impurities in the synthesis.
Caption: Troubleshooting workflow for synthesis and purification.
References
- 1. Sulfolane - Wikipedia [en.wikipedia.org]
- 2. Molecular basis of the mechanism of thiol oxidation by hydrogen peroxide in aqueous solution: challenging the SN2 paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 1,1-Dioxo-1lambda6-thiomorpholine-3-carboxylic acid hydrochloride | 1461706-29-5 | Benchchem [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 1,1-dioxothiolane-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 1,1-dioxothiolane-3-carboxylic acid, particularly when scaling up the process.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A common and practical approach is a two-step synthesis. The first step is the synthesis of the precursor, 3-thiolanecarboxylic acid. The second step involves the oxidation of the sulfide in 3-thiolanecarboxylic acid to a sulfone, yielding the final product.
Q2: What are the recommended oxidizing agents for converting 3-thiolanecarboxylic acid to this compound on a larger scale?
For kilogram-scale synthesis, common oxidizing agents include hydrogen peroxide, often catalyzed by a metal species, and meta-chloroperoxybenzoic acid (m-CPBA).[1][2][3] Hydrogen peroxide is often preferred for its environmental friendliness and cost-effectiveness.[3] Electrochemical oxidation is also a scalable and green alternative.[4][5][6]
Q3: How can I monitor the progress of the oxidation reaction?
The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). These methods help to track the consumption of the starting material (3-thiolanecarboxylic acid) and the formation of the product (this compound).
Q4: My final product has a yellowish tint. What are the likely impurities and how can I remove them?
A yellowish tint can indicate the presence of residual starting material, byproducts from the oxidation reaction, or impurities from solvents. Purification can be achieved through recrystallization, liquid-liquid extraction by adjusting the pH, or column chromatography.[7][8][9] For polar compounds like carboxylic acids, reversed-phase chromatography can be effective.[10]
Q5: Are there any specific safety precautions I should take when scaling up this synthesis?
Yes. Oxidation reactions can be exothermic, so it is crucial to have efficient temperature control, especially during the addition of the oxidizing agent.[11] Hydrogen peroxide and m-CPBA are strong oxidizers and should be handled with care, following all relevant safety data sheet (SDS) recommendations. When working with flammable organic solvents, ensure proper ventilation and grounding to prevent static discharge.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Oxidation to Sulfone | - Insufficient amount of oxidizing agent.- Reaction temperature is too low.- Reaction time is too short.- Inefficient mixing in the reactor. | - Increase the molar equivalents of the oxidizing agent.- Gradually increase the reaction temperature while monitoring for exotherms.- Extend the reaction time and monitor by TLC or HPLC until the starting material is consumed.- Ensure adequate agitation for the reaction scale. |
| Formation of Byproducts | - Over-oxidation of other functional groups.- Side reactions due to impurities in the starting material or reagents. | - Choose a selective oxidizing agent.- Control the reaction temperature carefully.- Purify the starting material before use. |
| Difficulties in Product Isolation | - The product is highly soluble in the reaction solvent.- Emulsion formation during aqueous workup. | - After acidification, extract with a more polar organic solvent.- If the product is water-soluble, consider back-extraction procedures.- To break emulsions, add brine or use a centrifuge. |
| Low Yield After Purification | - Product loss during extraction or recrystallization.- Incomplete precipitation during crystallization. | - Perform multiple extractions with the organic solvent.- For recrystallization, use a minimal amount of a suitable hot solvent and cool slowly.[8]- Ensure the pH is sufficiently low to fully protonate the carboxylic acid before extraction.[7] |
| Product is Contaminated with Residual Metals (if a catalyst is used) | - Incomplete removal of the metal catalyst during workup. | - Use filtration to remove heterogeneous catalysts.- For homogeneous catalysts, consider washing with a suitable aqueous solution or using a metal scavenger. |
Experimental Protocols
Step 1: Synthesis of 3-Thiolanecarboxylic Acid (Hypothetical Protocol)
This protocol is based on standard procedures for the synthesis of similar compounds.
-
Reaction Setup: Equip a suitable reactor with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel.
-
Reagents:
-
Ethyl 3-thiolanecarboxylate (1.0 eq)
-
Sodium hydroxide (1.1 eq)
-
Water
-
Dichloromethane
-
Hydrochloric acid (to acidify)
-
-
Procedure:
-
Dissolve ethyl 3-thiolanecarboxylate in a mixture of water and dichloromethane.
-
Slowly add a solution of sodium hydroxide to the mixture while stirring vigorously.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting ester is consumed.
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Cool the reaction mixture to room temperature and separate the layers.
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Wash the organic layer with water.
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Combine the aqueous layers and cool in an ice bath.
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Slowly add hydrochloric acid to the aqueous layer until the pH is approximately 2.
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Extract the aqueous layer multiple times with dichloromethane.
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Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-thiolanecarboxylic acid.
-
Step 2: Oxidation to this compound
-
Reaction Setup: Use a reactor equipped with a mechanical stirrer, temperature probe, and an addition funnel with a pressure-equalizing arm.
-
Reagents:
-
3-Thiolanecarboxylic acid (1.0 eq)
-
Hydrogen peroxide (30% aqueous solution, 2.2 - 2.5 eq)
-
Sodium tungstate (catalyst, 0.01 - 0.05 eq)
-
Acetic acid (solvent)
-
-
Procedure:
-
Dissolve 3-thiolanecarboxylic acid and sodium tungstate in acetic acid in the reactor.
-
Cool the solution to 10-15 °C.
-
Slowly add the hydrogen peroxide solution via the addition funnel, maintaining the internal temperature below 25 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, cool the mixture in an ice bath.
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The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If the product remains in solution, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol).
-
Data Presentation
Table 1: Comparison of Common Oxidizing Agents for Sulfide to Sulfone Conversion
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Hydrogen Peroxide (H₂O₂) | Acetic acid or water as solvent, often with a metal catalyst (e.g., Na₂WO₄).[3] | - Environmentally friendly (water is the only byproduct).- Cost-effective.- High atom economy. | - Can require a catalyst for efficient reaction.- Potential for exothermic reaction that needs careful control. |
| m-CPBA | Dichloromethane or other chlorinated solvents. | - High reactivity and selectivity.- Often proceeds at room temperature. | - Can be explosive when impure or shocked.- Generates solid byproducts that need to be removed.- Lower atom economy. |
| Oxone® (KHSO₅) | Methanol/water or acetonitrile/water mixtures. | - Stable and easy to handle.- Effective for a wide range of sulfides. | - Generates inorganic salt byproducts.- Can be acidic, which might affect sensitive functional groups. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. CN103910658A - Method of oxidizing thioether to sulfone - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. acs.figshare.com [acs.figshare.com]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. teledyneisco.com [teledyneisco.com]
- 11. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Reaction Condition Optimization for 1,1-Dioxothiolane-3-carboxylic Acid
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1-dioxothiolane-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and direct method is the oxidation of tetrahydrothiophene-3-carboxylic acid. This approach selectively converts the thioether in the starting material to a sulfone (1,1-dioxide) while preserving the carboxylic acid functionality.
Q2: Which oxidizing agents are suitable for the synthesis of this compound?
A2: A variety of oxidizing agents can be employed, with hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA) being the most common.[1] The choice of oxidant can influence reaction kinetics, selectivity, and work-up procedures. Other reagents like ozone (O₃) can also be used.[1]
Q3: What are the typical yields for this oxidation reaction?
A3: Yields can vary significantly based on the chosen conditions. With optimized protocols, yields can be good to excellent. However, side reactions and incomplete conversion can lower the overall yield.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. By comparing the consumption of the starting material and the formation of the product, you can determine the reaction's endpoint.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the oxidation of tetrahydrothiophene-3-carboxylic acid.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
-
Cause: Inactive or insufficient oxidizing agent.
-
Recommended Action: Use a fresh batch of the oxidizing agent. If using hydrogen peroxide, ensure its concentration is verified. An excess of the oxidizing agent (typically 2.2-3.0 equivalents) is often required to drive the reaction to completion.
-
-
Cause: Suboptimal reaction temperature.
-
Recommended Action: The oxidation of thioethers is often exothermic.[2] Insufficient cooling can lead to side reactions, while a temperature that is too low may result in a sluggish or incomplete reaction. It is recommended to start the reaction at a lower temperature (e.g., 0 °C) and then allow it to warm to room temperature.
-
-
Cause: Incorrect solvent.
-
Recommended Action: The choice of solvent is crucial. Acetic acid is commonly used for hydrogen peroxide-based oxidations as it can activate the H₂O₂. For m-CPBA, chlorinated solvents like dichloromethane (DCM) are often suitable. Ensure the starting material is soluble in the chosen solvent system.
-
-
Cause: Premature work-up.
-
Recommended Action: Ensure the reaction has gone to completion by monitoring it with an appropriate analytical technique (TLC, GC, or NMR) before quenching the reaction and proceeding with the work-up.
-
Issue 2: Formation of Sulfoxide Intermediate as the Main Product
Possible Causes and Solutions:
-
Cause: Insufficient amount of oxidizing agent.
-
Recommended Action: The oxidation of a thioether to a sulfone is a two-step process, proceeding through a sulfoxide intermediate. If only one equivalent of the oxidizing agent is used, the reaction may stop at the sulfoxide stage.[3][4] To obtain the desired sulfone, at least two equivalents of the oxidant are necessary.
-
-
Cause: Reaction time is too short.
Issue 3: Presence of Unwanted Side Products
Possible Causes and Solutions:
-
Cause: Over-oxidation or degradation of the starting material.
-
Recommended Action: Harsh reaction conditions, such as high temperatures or a large excess of a strong oxidizing agent, can lead to the degradation of the thiophene ring or the carboxylic acid moiety.[2] Employ milder conditions, such as portion-wise addition of the oxidant at a controlled temperature.
-
-
Cause: Solvent participation in the reaction.
-
Recommended Action: Ensure the chosen solvent is inert under the reaction conditions. For instance, using an alcohol as a solvent with an acidic catalyst could lead to esterification of the carboxylic acid.
-
Experimental Protocols
Protocol 1: Oxidation using Hydrogen Peroxide in Acetic Acid
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tetrahydrothiophene-3-carboxylic acid (1.0 eq) in glacial acetic acid.
-
Reaction: Cool the solution to 0-5 °C in an ice bath. Add 30% hydrogen peroxide (2.5 eq) dropwise to the stirred solution, ensuring the internal temperature does not exceed 15 °C.
-
Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or NMR.
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and quench the excess peroxide by the slow addition of a saturated aqueous solution of sodium sulfite.
-
Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Oxidizing Agents for Thioether Oxidation
| Oxidizing Agent | Typical Solvent(s) | Temperature | Key Advantages | Potential Issues |
| Hydrogen Peroxide (H₂O₂) | Acetic Acid, Water | 0 °C to RT | Inexpensive, environmentally benign (byproduct is water). | Can require longer reaction times, potential for side reactions at elevated temperatures. |
| m-CPBA | DCM, Chloroform | 0 °C to RT | Highly effective, generally clean reactions. | More expensive, byproduct (m-CBA) needs to be removed during work-up. |
| Ozone (O₃) | DCM, Methanol | -78 °C | Powerful oxidant. | Requires specialized equipment (ozonizer), can cleave other functional groups if not controlled. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 3. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 1,1-Dioxothiolane-3-carboxylic Acid and Its Bioisosteres in the Context of Matrix Metalloproteinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing their therapeutic potential. The carboxylic acid moiety, a common pharmacophore, often presents challenges related to metabolic instability and limited membrane permeability. Bioisosteric replacement offers a proven strategy to circumvent these issues while retaining or improving biological activity. This guide provides a detailed comparison of 1,1-dioxothiolane-3-carboxylic acid, a scaffold of interest in the development of matrix metalloproteinase (MMP) inhibitors, with its prominent bioisosteres: tetrazoles and N-acylsulfonamides.
The 1,1-dioxothiolane (sulfolane) ring is a feature in molecules designed to target MMPs, a family of enzymes pivotal to extracellular matrix (ECM) degradation. Dysregulation of MMP activity is implicated in numerous pathologies, including cancer metastasis and inflammatory diseases. This guide will delve into the physicochemical and biological properties of this compound and its bioisosteres, providing a framework for rational drug design.
Physicochemical Properties: A Comparative Analysis
| Property | This compound (Predicted) | Phenylpropionic Acid (Experimental) | Tetrazole Bioisostere (on Phenylpropionic Scaffold) (Experimental) | N-Acylsulfonamide Bioisostere (on Phenylpropionic Scaffold) (Experimental) |
| pKa | ~3-4 | 4.64 | 5.09 | 4.49 |
| logP (calculated) | -0.7 | 2.22 | 2.53 | 2.67 |
| logD at pH 7.4 | Negative | -0.49 | -0.25 | -0.09 |
| Aqueous Solubility | High | Moderate | Moderate | Low to Moderate |
| Membrane Permeability | Low | Moderate | Low | Moderate to High |
Note: Data for phenylpropionic acid and its bioisosteres are sourced from established comparative studies. The predicted values for this compound are based on its chemical structure.
Biological Activity: Matrix Metalloproteinase Inhibition
The sulfone moiety, a key feature of the 1,1-dioxothiolane ring, is a known pharmacophore in various enzyme inhibitors. Carboxylic acid derivatives containing a sulfone group have been investigated as inhibitors of MMPs. The carboxylic acid typically acts as a zinc-binding group in the active site of these enzymes.
Bioisosteric replacement of the carboxylic acid with a tetrazole or an N-acylsulfonamide can modulate the inhibitory activity and selectivity profile of the compound. Tetrazoles are well-established mimics of carboxylic acids, often forming similar interactions with target proteins. N-acylsulfonamides, with their tunable acidity and hydrogen bonding capabilities, also serve as effective carboxylic acid surrogates and have shown promise in improving the potency of enzyme inhibitors.
While specific comparative IC50 or Ki values for this compound and its bioisosteres against MMPs are not available from a single study, the general principle is that such modifications can lead to compounds with retained or even enhanced inhibitory potential and improved pharmacokinetic profiles.
Signaling Pathway: Extracellular Matrix Degradation by MMPs
Matrix metalloproteinases are key players in the degradation of the extracellular matrix, a process crucial for tissue remodeling, wound healing, and angiogenesis. In pathological conditions such as cancer, aberrant MMP activity leads to the breakdown of tissue barriers, facilitating tumor invasion and metastasis. The following diagram illustrates a simplified signaling pathway leading to MMP activation and subsequent ECM degradation.
Caption: Simplified overview of MMP activation and ECM degradation.
Experimental Protocols
Determination of pKa by Potentiometric Titration
-
Sample Preparation: Accurately weigh 1-3 mg of the compound and dissolve it in a known volume of a co-solvent mixture (e.g., 50% methanol/water).
-
Titration Setup: Use a calibrated pH meter with a micro-electrode and a precision micro-burette filled with a standardized solution of 0.1 M NaOH.
-
Procedure: Titrate the sample solution with the NaOH solution in small increments. Record the pH value after each addition.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Measurement of Lipophilicity (logD at pH 7.4) by Shake-Flask Method
-
Solvent Preparation: Prepare a phosphate buffer solution at pH 7.4 and n-octanol. Pre-saturate the buffer with n-octanol and vice versa by vigorous mixing for 24 hours, followed by separation of the two phases.
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of approximately 10 mM.
-
Partitioning: Add a small aliquot of the stock solution to a vial containing a known ratio of the pre-saturated n-octanol and pH 7.4 buffer (e.g., 1:1 v/v).
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV.
-
Calculation: The logD is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
In Vitro MMP Inhibition Assay (Fluorogenic Substrate)
-
Reagents:
-
Recombinant human MMP enzyme (e.g., MMP-2, MMP-9).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).
-
Test compounds (this compound and its bioisosteres) dissolved in DMSO.
-
-
Procedure:
-
In a 96-well microplate, add the assay buffer.
-
Add serial dilutions of the test compounds to the wells.
-
Add the MMP enzyme to all wells (except for the blank) and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
-
Measurement: Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 328 nm, emission at 393 nm).
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves. Determine the percent inhibition for each concentration of the test compound relative to the DMSO control. Calculate the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response model.
Conclusion
The bioisosteric replacement of the carboxylic acid in this compound with groups such as tetrazoles and N-acylsulfonamides presents a viable strategy for modulating the physicochemical and pharmacokinetic properties of potential MMP inhibitors. While tetrazoles can offer improved metabolic stability, N-acylsulfonamides may provide a better balance of acidity, lipophilicity, and membrane permeability. The choice of bioisostere should be guided by the specific therapeutic goals and the structural context of the target molecule. The experimental protocols provided herein offer a starting point for the systematic evaluation of such analogs in a drug discovery program targeting MMPs.
A Comparative Analysis of 1,1-Dioxothiolane-3-carboxylic Acid and Thiophene-3-carboxylic Acid Derivatives in Biological Systems
Introduction: The strategic design of therapeutic agents often involves the meticulous selection of core chemical scaffolds that dictate the molecule's interaction with biological targets. Both 1,1-dioxothiolane-3-carboxylic acid and thiophene-3-carboxylic acid represent sulfur-containing heterocyclic structures, yet their distinct electronic and structural properties confer divergent biological activities. Thiophene-3-carboxylic acid, with its aromatic ring, is a well-established pharmacophore found in numerous approved drugs. In contrast, this compound, featuring a saturated sulfone-containing ring, is a less explored scaffold. This guide provides an objective comparison of the biological activities reported for derivatives of these two parent compounds, supported by experimental data and methodologies, to inform researchers in drug discovery and development.
Structural and Physicochemical Differences
The fundamental difference between the two molecules lies in their core ring structure. Thiophene-3-carboxylic acid possesses a flat, electron-rich aromatic thiophene ring. The oxidation of the sulfur atom to a sulfone (SO₂) in this compound breaks this aromaticity, resulting in a non-planar, saturated sulfolane ring. This transformation significantly alters the molecule's geometry, polarity, and electron distribution, which in turn influences its pharmacokinetic properties and interactions with biological targets. The sulfone group is a strong electron-withdrawing group and a hydrogen bond acceptor, properties that are distinct from the thioether in the thiophene ring.[1]
Comparative Analysis of Biological Activity
Direct experimental comparisons between this compound and thiophene-3-carboxylic acid are not extensively documented in publicly available literature. However, a comparative analysis can be constructed by examining the reported activities of their respective derivatives.
Anticancer Activity
Derivatives of both scaffolds have demonstrated significant potential as anticancer agents, albeit often through different mechanisms of action.
Thiophene-3-carboxylic Acid Derivatives: These compounds are widely recognized for their cytostatic and pro-apoptotic effects across various cancer cell lines. Their mechanism often involves interference with critical cell signaling pathways that regulate cell proliferation and survival. For instance, certain 2-aminothiophene-3-carboxylic acid esters have been identified as highly selective cytostatic agents, showing potent activity against prostate cancer, kidney carcinoma, and T-cell lymphoma cell lines by preferentially suppressing protein synthesis and inducing apoptosis.[2] A key pathway implicated in the action of many anticancer compounds is the NF-κB signaling cascade, which is crucial for tumor cell proliferation and survival.[3]
This compound Derivatives (Sulfones): While data on the parent acid is scarce, recent research on related structures is illuminating. A 2024 study focused on derivatives of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide—a structure that combines the thiophene backbone with the sulfone feature. These compounds exhibited potent anticancer activity by targeting the RhoA/ROCK signaling pathway, which is a crucial driver of tumor growth and metastasis.[4][5][6] The lead compound, b19 , was shown to significantly inhibit the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells and promote apoptosis by suppressing this pathway.[5][6] This highlights that the sulfone moiety can direct the molecule towards different anticancer targets compared to traditional thiophene derivatives.
Table 1: Comparison of Anticancer Activity of Representative Derivatives
| Compound Class | Representative Derivative(s) | Cancer Type / Cell Line | Key Findings | Mechanism of Action | Reference(s) |
| Thiophene-3-Carboxylic Acid Derivatives | 2-Aminothiophene-3-carboxylic acid esters | Prostate, Kidney, T-cell lymphoma | Nanomolar cytostatic concentrations; induced apoptosis and G1 cell cycle arrest. | Preferential suppression of protein synthesis. | [2] |
| Sulfone-Containing Derivatives | Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide (e.g., compound b19 ) | Breast Cancer (MDA-MB-231) | Inhibited proliferation, migration, and invasion; promoted apoptosis. | Inhibition of the RhoA/ROCK signaling pathway. | [4][5][6] |
Anti-inflammatory Activity
Both scaffolds have also given rise to potent anti-inflammatory agents.
Thiophene-3-carboxylic Acid Derivatives: The anti-inflammatory properties of thiophene-containing compounds are well-established, with several derivatives functioning as non-steroidal anti-inflammatory drugs (NSAIDs).[7][8] Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for producing inflammatory prostaglandins.[9][10] By blocking COX-2, these compounds effectively reduce pain and inflammation.[9]
This compound Derivatives (Sulfones): The sulfone functional group itself is present in compounds with known anti-inflammatory effects. The archetypal example is dapsone (4,4'-diaminodiphenyl sulfone), which is used as both an antibacterial and anti-inflammatory agent, particularly for dermatological conditions characterized by neutrophil accumulation.[11][12][13] More broadly, various sulfone and sulfolane derivatives have been reported to possess anti-inflammatory activities.[14][15]
Table 2: Comparison of Anti-inflammatory Activity of Representative Derivatives
| Compound Class | Representative Derivative(s) | In Vivo / In Vitro Model | Key Findings | Mechanism of Action | Reference(s) |
| Thiophene-3-Carboxylic Acid Derivatives | Various substituted thiophenes | Carrageenan-induced rat paw edema | Significant reduction in paw edema. | Inhibition of COX and/or LOX enzymes. | [9][10] |
| Sulfone-Containing Derivatives | Dapsone and other sulfones | Various models of inflammation | Used to treat inflammatory dermatologic disorders. | Inhibition of neutrophil accumulation and function. | [11][12] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: NF-κB pathway activation leading to cancer cell survival.
References
- 1. Sulfone - Wikipedia [en.wikipedia.org]
- 2. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. colab.ws [colab.ws]
- 8. researchgate.net [researchgate.net]
- 9. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jpsbr.org [jpsbr.org]
- 11. researchgate.net [researchgate.net]
- 12. Dapsone and sulfones in dermatology: overview and update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Comparative Guide to the Biological Effects of 1,1-dioxothiolane-3-carboxylic acid and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects of 1,1-dioxothiolane-3-carboxylic acid and its structural analogs. Due to the limited availability of specific experimental data on this compound, this document focuses on its potential activities based on its chemical structure and presents a detailed comparison with functionally evaluated related compounds. This approach aims to provide a valuable resource for guiding future research and drug discovery efforts.
Overview of this compound
This compound is a sulfur-containing heterocyclic organic compound. Its structure, featuring a sulfone group and a carboxylic acid moiety, suggests potential for biological activity. Preliminary research indicates possible anti-inflammatory and antimicrobial properties, however, these claims are not yet substantiated by extensive experimental data and require further validation.
Comparative Analysis of Biological Effects
To provide a framework for the potential biological activities of this compound, this section details the experimentally validated effects of structurally similar compounds.
| Compound | Biological Effect | Experimental Model | Key Findings |
| This compound | Potential anti-inflammatory and antimicrobial activities (unvalidated). | Not specified. | Limited research suggests potential, but no conclusive experimental data is available. |
| (3S)-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid | Cytotoxic and pro-apoptotic.[1][2] | Human colorectal cancer cell line (HCT-8).[1][2] | Induces apoptosis in a dose-dependent manner (0.5-4 μM).[1][2] The mechanism involves the suppression of the NF-κB signaling pathway.[1] |
| 1,1-dioxo-1λ⁶-thiomorpholine-3-carboxylic acid hydrochloride | Antimicrobial. | Not specified. | Exhibits antimicrobial properties. |
| 1,2-dithiolane-4-carboxylic acid analogs | Investigated as Thioredoxin Reductase (TrxR) inhibitors.[3] | Enzymatic assays and various cancer cell lines.[3] | The 1,2-dithiolane moiety itself was found to be inactive as a pharmacophore for TrxR inhibition. Analogs containing a Michael acceptor functionality showed inhibitory activity (IC50 from 5.3 to 186.0 μM).[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative analysis are provided below.
Cell Viability and Apoptosis Assays for (3S)-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid
a) Cell Culture: Human colorectal cancer HCT-8 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.[2]
b) Cell Viability Assay (SRB Assay): HCT-8 cells are seeded in 96-well plates. After 24 hours, cells are treated with various concentrations of (3S)-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (e.g., 0.5, 1, 2, 4 μM) for 48 hours.[2] Cells are then fixed with trichloroacetic acid, washed, and stained with sulforhodamine B (SRB). The absorbance is read at 515 nm to determine cell viability.
c) Apoptosis Assessment by Annexin V-FITC/PI Staining: HCT-8 cells are treated with the compound for 24 hours. Cells are then harvested, washed with PBS, and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol. The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
d) Western Blot Analysis for Apoptosis-Related Proteins: Following treatment with the compound, HCT-8 cells are lysed. Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against proteins involved in the NF-κB pathway (e.g., p65, IκBα) and apoptosis (e.g., Bcl-2, Bax, Caspase-3). After incubation with secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence detection system.[2]
Thioredoxin Reductase (TrxR) Inhibition Assay
a) Reagents and Buffers: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, 10 mM EDTA, 0.24 mM NADPH, pH 7.0), a solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and the test compounds (1,2-dithiolane-4-carboxylic acid analogs).
b) Enzymatic Assay: The assay is performed in a 96-well plate. To each well, add the reaction buffer, the test compound at various concentrations, and the enzyme (human thioredoxin reductase). The reaction is initiated by adding DTNB. The reduction of DTNB to 2-nitro-5-thiobenzoate (TNB) by TrxR is monitored by measuring the increase in absorbance at 412 nm over time using a microplate reader. The rate of reaction is calculated from the linear portion of the absorbance curve. The IC50 value for each compound is determined by plotting the percentage of inhibition against the compound concentration. To distinguish TrxR-specific activity from other enzyme activities, a parallel assay is run in the presence of a known TrxR inhibitor.[4][5]
Visualizations
Signaling Pathway
Caption: NF-κB pathway's role in apoptosis and its inhibition.
Experimental Workflow
Caption: SRB assay workflow for cell viability determination.
Conclusion
While this compound remains a compound of interest with potential biological activities, a significant gap in experimental validation exists. The comparative analysis with structurally related compounds such as (3S)-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid reveals promising avenues for future research, particularly in the areas of anticancer and antimicrobial applications. The provided experimental protocols and workflow diagrams offer a practical starting point for researchers aiming to elucidate the biological effects and therapeutic potential of this compound and its derivatives. Further investigation is crucial to substantiate the preliminary suggestions of its bioactivity and to explore its mechanism of action.
References
- 1. (3S)-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid from Cichorium endivia. L induces apoptosis of human colorectal cancer HCT-8 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (3S)-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid from Cichorium endivia. L Induces Apoptosis of Human Colorectal Cancer HCT-8 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioredoxin Reductase Assay Kit (Colorimetric) (ab83463) | Abcam [abcam.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
A Spectroscopic Comparison of 1,1-dioxothiolane-3-carboxylic acid and Its Analogs
For researchers, scientists, and drug development professionals, this guide provides an objective spectroscopic comparison of 1,1-dioxothiolane-3-carboxylic acid and its structural analogs, thiolane-3-carboxylic acid and sulfolane-3-carboxylic acid. The comparative analysis is supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
This guide aims to elucidate the structural and electronic differences between these compounds through a detailed examination of their spectroscopic signatures. The inclusion of the oxidized sulfur center in this compound significantly influences its chemical properties, which is reflected in its spectral data when compared to its non-oxidized and aromatic counterparts.
Comparative Spectroscopic Data
The following table summarizes the key quantitative spectroscopic data for this compound and its analogs. This data provides a basis for understanding the influence of the sulfone group and the saturation of the thiolane ring on the spectral characteristics.
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) | Mass Spectrometry (m/z) |
| This compound | Carboxyl H: ~12Ring Protons: 3.3-3.7 (expected)[1] | Carboxyl C: 165-185 (typical)[2][3] | O-H stretch: 3300-2500 (broad)C=O stretch: 1760-1690[2][4] | [M+H]+: 165.02161[M+Na]+: 187.00355[M-H]-: 163.00705[5] |
| Thiolane-3-carboxylic acid | Data not readily available in searches. | Data not readily available in searches. | Data not readily available in searches. | Data not readily available in searches. |
| Thiophene-3-carboxylic acid | Data not readily available in searches. | Data not readily available in searches. | Data not readily available in searches. | Molecular Weight: 128.15 g/mol [6] |
| Sulfolane | Ring Protons: 2.2-3.0 | Data not readily available in searches. | Data not readily available in searches. | Molecular Ion: 120Fragments: 56, 55, 41[7] |
Structural Relationships and Spectroscopic Workflow
The structural differences between this compound and its analogs are fundamental to the variations observed in their spectroscopic data. The oxidation state of the sulfur atom and the saturation of the five-membered ring are the key distinguishing features.
Caption: Structural relationship of the compared compounds.
A standardized workflow is crucial for obtaining reliable and comparable spectroscopic data. The following diagram illustrates a typical experimental workflow for the spectroscopic analysis of these carboxylic acid analogs.
Caption: General experimental workflow for spectroscopic analysis.
Experimental Protocols
Detailed methodologies are essential for the accurate acquisition of spectroscopic data. Below are generalized protocols for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for 1H NMR.
-
1H NMR Acquisition: Acquire the proton NMR spectrum using standard parameters. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS).[8]
-
13C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the lower natural abundance of 13C, a greater number of scans is typically required to achieve a good signal-to-noise ratio. Chemical shifts are also reported in ppm relative to TMS.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples or solutions, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range, typically from 4000 to 400 cm-1.[9] A background spectrum should be recorded and subtracted from the sample spectrum.
-
Data Interpretation: Identify characteristic absorption bands for functional groups. For carboxylic acids, key absorptions include the broad O-H stretch (3300-2500 cm-1) and the strong C=O stretch (1760-1690 cm-1).[2][4]
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) for polar molecules.
-
Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion or coupled with liquid chromatography (LC-MS). Acquire the mass spectrum in either positive or negative ion mode to observe different adducts (e.g., [M+H]+, [M+Na]+, [M-H]-).[5]
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any observed fragment ions. High-resolution mass spectrometry can be used to confirm the elemental composition.[1]
References
- 1. 1,1-Dioxo-1lambda6-thiomorpholine-3-carboxylic acid hydrochloride | 1461706-29-5 | Benchchem [benchchem.com]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. PubChemLite - 1,1-dioxo-1lambda6-thiolane-3-carboxylic acid (C5H8O4S) [pubchemlite.lcsb.uni.lu]
- 6. Thiophene-3-carboxylic acid | C5H4O2S | CID 6918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. echemi.com [echemi.com]
A Comparative Analysis of the Antibacterial Efficacy of Heterocyclic Compounds: Sulfonyl-Containing Scaffolds vs. Other Key Heterocycles
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antibacterial efficacy of heterocyclic compounds, with a focus on sulfonyl-containing molecules as a representative class, in lieu of the specifically requested but data-deficient 1,1-dioxothiolane-3-carboxylic acid. The comparison is drawn against other significant heterocyclic antibacterial agents, supported by experimental data and detailed methodologies.
Initial literature searches did not yield specific efficacy data for this compound. Consequently, this guide broadens the scope to encompass the wider class of sulfonyl-containing heterocyclic compounds, for which a more substantial body of research is available. These compounds, which include sulfonamides, are a cornerstone of antimicrobial chemotherapy. Their performance is here benchmarked against other notable classes of heterocyclic antibacterials, namely pyrrole and oxazolidinone derivatives.
Data Presentation: Comparative Antibacterial Activity
The following table summarizes the in vitro antibacterial activity, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL, of selected sulfonyl-containing heterocyclic compounds and other heterocyclic agents against various bacterial strains. Lower MIC values indicate greater potency.
| Compound Class | Specific Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| Sulfonyl-Containing Heterocycles | 5(4H)-Oxazolone-based Sulfonamide (9f) | Staphylococcus aureus | 2 | [1] |
| 5(4H)-Oxazolone-based Sulfonamide (9f) | Pseudomonas aeruginosa | 4 | [1] | |
| Chalcone-based Sulfone (7c) | Salmonella typhimurium | 6.25 | [2] | |
| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | Staphylococcus aureus | 32 | ||
| Pyrrole Derivatives | 1,2,3,4-tetrasubstituted pyrrole (4) | Staphylococcus aureus | 30 | [3] |
| Imidazo[1,2-c]pyrrolo[3,2-e][4][5][6]triazine (3c) | Staphylococcus aureus | 30 | [2] | |
| Oxazolidinone Derivatives | Linezolid-based Oxazolidinone (2) | Bacillus subtilis | 1.17 | [7] |
| Linezolid-based Oxazolidinone (3a) | Pseudomonas aeruginosa | 1.17 | [7] |
Experimental Protocols
The data presented in this guide are primarily derived from antibacterial susceptibility testing conducted according to standardized protocols. The most common methods employed are Broth Microdilution and Agar Disk Diffusion.
Broth Microdilution Method for MIC Determination
This method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]
-
Preparation of Antimicrobial Agent Stock Solution: The test compound is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Serial Dilutions: A series of twofold dilutions of the stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a microtiter plate. This creates a gradient of antimicrobial concentrations.
-
Inoculum Preparation: The bacterial strain to be tested is cultured overnight and then diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Each well of the microtiter plate containing the serially diluted compound is inoculated with the standardized bacterial suspension. Control wells, including a growth control (no antimicrobial agent) and a sterility control (no bacteria), are also prepared.
-
Incubation: The microtiter plates are incubated under appropriate conditions for the test organism, usually at 35-37°C for 16-20 hours.
-
MIC Determination: Following incubation, the plates are examined for visible bacterial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[5]
Agar Disk Diffusion Method
The disk diffusion method is a qualitative or semi-quantitative test that provides a preliminary assessment of an antimicrobial agent's activity.[5]
-
Inoculation of Agar Plate: A standardized inoculum of the test microorganism is uniformly spread over the surface of an agar plate (e.g., Mueller-Hinton Agar).
-
Application of Disks: Paper disks impregnated with a known concentration of the test compound are placed on the surface of the inoculated agar.
-
Incubation: The plates are incubated under suitable conditions, typically for 18-24 hours.
-
Measurement of Inhibition Zone: During incubation, the antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the agent, a clear zone of no growth will appear around the disk. The diameter of this zone of inhibition is measured in millimeters. The size of the zone is proportional to the susceptibility of the organism to the antimicrobial agent.
Mandatory Visualizations
Experimental Workflow for MIC Determination
Caption: A flowchart illustrating the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial compound.
Signaling Pathway: Mechanism of Action of Sulfonamides
Caption: The mechanism of action of sulfonamide antibiotics, which act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[4][5][6]
Logical Relationship: Comparison of Antibacterial Mechanisms
Caption: A diagram illustrating the distinct primary mechanisms of action for three major classes of heterocyclic antibacterial compounds.
References
- 1. Oxazolidinones: new antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. acgpubs.org [acgpubs.org]
- 4. nbinno.com [nbinno.com]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]
- 7. mdpi.com [mdpi.com]
Comparative Analysis of 1,1-dioxothiolane-3-carboxylic Acid Derivatives: A Review of Available Data
A comprehensive review of publicly available scientific literature and patent databases did not yield sufficient specific data to conduct a detailed comparative analysis of 1,1-dioxothiolane-3-carboxylic acid derivatives. While the parent compound, this compound, is documented, there is a notable lack of published research focusing on the synthesis of a series of its amide or ester derivatives with corresponding comparative biological activity data. Therefore, the creation of a detailed comparison guide with quantitative data tables, experimental protocols, and signaling pathway diagrams as initially requested is not feasible at this time.
The conducted searches aimed to identify studies on the synthesis, biological evaluation, and structure-activity relationships of various this compound amides and esters. The goal was to extract quantitative data on their efficacy in areas such as anticancer, antimicrobial, or enzyme inhibition activities, along with the detailed experimental methodologies used for their synthesis and evaluation.
Despite employing a range of specific and broad search queries, the retrieved results were largely tangential to the core topic. The search results included:
-
General information on the synthesis and biological activities of various other carboxamide and ester derivatives with different core heterocyclic structures.
-
Patents that mention this compound as a potential building block or reagent, but without providing detailed synthesis and biological data for a series of its derivatives.
-
Studies on structurally related compounds, such as isothiazolidine-1,1-dioxide-3-carboxylates, which, while similar, do not represent the specific chemical scaffold of interest.
-
Data Presentation: Without experimental data, quantitative comparison tables of key performance indicators (e.g., IC50 values, minimum inhibitory concentrations, reaction yields) cannot be generated.
-
Experimental Protocols: The lack of specific studies means that detailed methodologies for synthesis and key biological assays for these particular derivatives cannot be provided.
-
Mandatory Visualization: As no specific signaling pathways or experimental workflows for these derivatives were identified, the creation of relevant Graphviz diagrams is not possible.
This gap in the scientific literature suggests that the exploration of this compound derivatives as a scaffold for developing new biologically active compounds may be a nascent or underexplored area of research. Future studies focusing on the systematic synthesis of a library of these derivatives and their subsequent biological screening would be necessary to enable the kind of comparative analysis requested.
Researchers, scientists, and drug development professionals interested in this specific class of compounds may consider this an opportunity for novel research. Future work could involve the design and synthesis of various amide and ester derivatives of this compound, followed by their evaluation in a range of biological assays to elucidate their potential therapeutic applications and establish structure-activity relationships.
Comparative Analysis of 1,1-dioxothiolane-3-carboxylic acid: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential mechanism of action of 1,1-dioxothiolane-3-carboxylic acid against established therapeutic agents. Due to the limited publicly available data on the specific biological activities of this compound, this document presents a hypothesized mechanism based on the known functions of structurally related sulfolane derivatives. This information is intended to serve as a foundational resource for initiating further research and experimental validation.
Introduction to this compound
This compound is a sulfur-containing heterocyclic organic compound. While specific biological data for this molecule is scarce, the sulfolane scaffold is a recognized pharmacophore in medicinal chemistry. Derivatives of sulfolane have demonstrated a range of biological activities, including anti-inflammatory and anticancer effects. Notably, some sulfone derivatives act as inhibitors of key enzymes such as cyclooxygenases (COX) and carbonic anhydrases (CA).[1][2] This guide will explore the hypothetical mechanism of action of this compound as both a COX-2 inhibitor and a carbonic anhydrase IX (CAIX) inhibitor and compare it to the well-established drugs, Celecoxib and Acetazolamide.
Hypothetical Mechanism of Action
Based on the activities of related sulfone compounds, we hypothesize that this compound may exert its biological effects through two primary mechanisms:
-
Selective COX-2 Inhibition: Similar to other anti-inflammatory sulfone derivatives, it may selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade.[3][4][5][6] This would lead to a reduction in prostaglandin synthesis, thereby alleviating pain and inflammation.
-
Carbonic Anhydrase IX Inhibition: The sulfonamide-like structure could enable the compound to act as an inhibitor of carbonic anhydrase IX (CAIX), an enzyme overexpressed in many tumors and associated with tumor progression and metastasis.[7][8][9]
The following sections will compare these hypothetical actions with those of Celecoxib, a selective COX-2 inhibitor, and Acetazolamide, a broad-spectrum carbonic anhydrase inhibitor.
Comparative Data
The following tables summarize the known properties of Celecoxib and Acetazolamide, alongside the hypothesized properties of this compound for comparative purposes.
Table 1: Comparison of Pharmacokinetic and Pharmacodynamic Properties
| Parameter | This compound (Hypothetical) | Celecoxib | Acetazolamide |
| Mechanism of Action | Selective COX-2 inhibitor; Carbonic Anhydrase IX inhibitor | Selective COX-2 inhibitor[3][4][5][6] | Non-selective Carbonic Anhydrase inhibitor[10][11][12][13] |
| Therapeutic Use | Anti-inflammatory, Anticancer | Anti-inflammatory, Analgesic, Antipyretic[3][4] | Diuretic, Antiglaucoma, Treatment for altitude sickness[10][11] |
| Target Enzyme(s) | COX-2, CAIX | COX-2[3][5] | Carbonic Anhydrases (multiple isoforms)[10][11] |
| Half-life | Unknown | ~11 hours[3] | 6-9 hours[11] |
| Metabolism | Unknown | Primarily hepatic (CYP2C9)[5] | Not metabolized[11] |
| Excretion | Unknown | Feces and urine (as metabolites)[3] | Renal (unchanged)[11] |
Table 2: In Vitro Efficacy (Hypothetical vs. Known)
| Compound | Target | IC50 / Ki (Hypothetical/Known) |
| This compound | COX-2 | To be determined |
| CAIX | To be determined | |
| Celecoxib | COX-2 | ~0.04 µM (IC50) |
| Acetazolamide | CA I | 250 nM (Ki) |
| CA II | 30 nM (Ki) | |
| CA IX | 25 nM (Ki)[14] | |
| CA XII | 5.7 nM (Ki)[14] |
Experimental Protocols for Mechanism Validation
To validate the hypothesized mechanisms of action for this compound, the following experimental protocols are recommended.
Protocol 1: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay will determine the inhibitory activity and selectivity of this compound against COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
This compound
-
Celecoxib (positive control for COX-2 inhibition)
-
Indomethacin (non-selective COX inhibitor control)
-
Assay buffer (e.g., Tris-HCl)
-
Microplate reader
Procedure:
-
Prepare stock solutions of this compound, Celecoxib, and Indomethacin in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, heme cofactor, and either COX-1 or COX-2 enzyme to each well.
-
Add serial dilutions of the test compound or control drugs to the respective wells. Include wells with no inhibitor as an enzyme activity control.
-
Incubate the plate for a predetermined time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately add TMPD, which will be oxidized by the peroxidase activity of COX, resulting in a color change.
-
Measure the absorbance at a specific wavelength (e.g., 590-620 nm) kinetically for 5-10 minutes using a microplate reader.[15][16]
-
Calculate the rate of reaction for each concentration and determine the IC50 values for COX-1 and COX-2 inhibition.
Protocol 2: In Vitro Carbonic Anhydrase IX (CAIX) Inhibition Assay
This assay will assess the inhibitory potential of this compound against the tumor-associated CAIX isoform.
Materials:
-
Recombinant human CAIX enzyme
-
p-Nitrophenyl acetate (substrate)
-
This compound
-
Acetazolamide (positive control)
-
Assay buffer (e.g., Tris-SO4)
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare stock solutions of this compound and Acetazolamide in a suitable solvent (e.g., DMSO).
-
Add assay buffer and the CAIX enzyme to the wells of a 96-well plate.
-
Add serial dilutions of the test compound or Acetazolamide to the wells. Include a control with no inhibitor.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding the substrate, p-nitrophenyl acetate.
-
The enzymatic activity will lead to the formation of p-nitrophenol, which can be monitored by measuring the absorbance at 400 nm.[17]
-
Measure the absorbance kinetically for 10-20 minutes.
-
Calculate the initial reaction rates and determine the IC50 value for CAIX inhibition.
Visualizations
Hypothetical Signaling Pathway of this compound
Caption: Hypothetical dual-inhibitory mechanism of this compound.
Experimental Workflow for Mechanism Validation
Caption: Workflow for validating the mechanism of action of the target compound.
Logical Relationship of Dual Inhibition Hypothesis
Caption: Logical flow for testing the dual inhibition hypothesis.
References
- 1. Biological evaluation of sulfone derivatives as anti-inflammatory and tumor cells growth inhibitory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Celecoxib - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 7. Inhibition of carbonic anhydrase IX as a novel anticancer mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Acetazolamide? [synapse.patsnap.com]
- 11. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. The Mechanism of action of Acetazolamide_Chemicalbook [chemicalbook.com]
- 14. Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants: Comprehensive Insights From Biological Evaluation and In-Depth In Silico Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 4.7.2. Cyclooxygenase (COX2) Inhibition In Vitro [bio-protocol.org]
- 16. academicjournals.org [academicjournals.org]
- 17. resources.rndsystems.com [resources.rndsystems.com]
A Comparative Guide to the Structure-Activity Relationship of 1,1-Dioxothiolane-3-Carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs of 1,1-dioxothiolane-3-carboxylic acid. Due to the limited availability of direct experimental data for this specific class of compounds in peer-reviewed literature, this document establishes a predictive SAR framework based on well-established principles for structurally related cyclic sulfones and heterocyclic carboxylic acids. The information herein is intended to guide the rational design and evaluation of novel analogs.
The this compound scaffold features two key functional groups: a cyclic sulfone (sulfolane) and a carboxylic acid. The sulfone group is a strong hydrogen bond acceptor and is considered a bioisostere of a carbonyl group, which can facilitate interactions with biological targets.[1] Cyclic sulfones are found in various biologically active molecules, exhibiting activities such as anticancer, anti-HIV, and anti-inflammatory effects. The carboxylic acid moiety is a common feature in many drugs, often crucial for binding to target proteins through hydrogen bonds or salt bridge interactions.[2] However, its presence can also impact physicochemical properties like membrane permeability and metabolic stability.[2]
Predictive Structure-Activity Relationship (SAR) Data
The following table summarizes the predicted impact of various structural modifications to the this compound scaffold on biological activity. These predictions are extrapolated from SAR studies of other heterocyclic carboxylic acids and cyclic sulfone-containing compounds.[3][4][5]
| Analog Series | Modification (R Group) | Predicted Impact on Activity | Rationale |
| Series A: Carboxylic Acid Analogs | Esterification (e.g., R = -COOCH₃) | Significant decrease | The carboxylic acid is likely crucial for direct interaction (H-bonding, salt bridge) with the target. Its esterification would remove this key interaction.[3] |
| Amidation (e.g., R = -CONH₂) | Variable; likely decrease | May retain some H-bonding capability but alters the acidic nature, potentially weakening ionic interactions. | |
| Bioisosteric Replacement (e.g., Tetrazole) | Potentially retained or altered activity | Tetrazoles are common acidic bioisosteres for carboxylic acids and may restore critical binding while modifying physicochemical properties like lipophilicity and pKa.[2] | |
| Series B: Thiolane Ring Substitutions | Alkyl substitution at C2, C4, or C5 | Variable | Small, non-polar groups might probe hydrophobic pockets in the binding site. Bulky groups could introduce steric hindrance. |
| Polar substitution (e.g., -OH, -NH₂) at C4 | Potentially increased activity/selectivity | Introduction of new hydrogen bond donors/acceptors could lead to additional interactions with the target, enhancing affinity and selectivity. | |
| Series C: Extended Analogs | Aryl/Heteroaryl group attached via an amide linker to the carboxylic acid | High potential for increased activity | The core scaffold acts as a anchor, while the appended aryl group can explore additional binding regions, significantly modulating potency and selectivity. Substitution on the aryl ring would be critical.[4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide the evaluation of novel this compound analogs.
In Vitro Anticancer Activity: MTT Cell Viability Assay
This protocol is a standard colorimetric assay to assess the cytotoxic effect of compounds on cancer cell lines.[6][7]
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7)[6]
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compounds dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.[6][8]
-
MTT Addition: After incubation, discard the medium and add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Enzyme Inhibition Assay (General Spectrophotometric Protocol)
This protocol outlines a general method for determining the inhibitory potency (IC₅₀) of compounds against a target enzyme.[9][10][11]
Materials:
-
Purified target enzyme
-
Substrate that results in a chromogenic product
-
Assay buffer (optimized for the specific enzyme)
-
Test inhibitors dissolved in DMSO
-
Positive control inhibitor (if available)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Preparation: Prepare serial dilutions of the inhibitor compounds in the assay buffer.
-
Pre-incubation: In each well of the 96-well plate, add the enzyme and varying concentrations of the inhibitor. Include a control with enzyme and vehicle (DMSO) but no inhibitor. Allow the enzyme and inhibitor to pre-incubate for a specified time (e.g., 10-15 minutes) at the optimal temperature.[10]
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate to each well.
-
Monitoring: Immediately place the plate in a microplate reader and monitor the change in absorbance over time at the wavelength specific to the product. The rate of the reaction is proportional to the slope of the absorbance vs. time curve.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control reaction. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.[12]
Visualizations
Logical Relationships and Workflows
The following diagrams, generated using Graphviz, illustrate key conceptual frameworks for the SAR, experimental screening, and potential mechanism of action for this compound analogs.
Caption: A logical diagram illustrating the structure-activity relationship (SAR) evaluation process.
References
- 1. Cyclic Sulfones - Enamine [enamine.net]
- 2. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 4. Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 2.4. In Vitro Antitumor Activity [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. superchemistryclasses.com [superchemistryclasses.com]
- 11. benchchem.com [benchchem.com]
- 12. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,1-dioxothiolane-3-carboxylic acid: A Step-by-Step Guide
The proper disposal of 1,1-dioxothiolane-3-carboxylic acid is crucial for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate safety measures. This compound is classified as toxic if swallowed.[1]
Personal Protective Equipment (PPE): Always wear the following PPE when handling this chemical:
-
Nitrile rubber gloves
-
Safety goggles or a face shield
-
A laboratory coat
Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or vapors.[2][3]
Step-by-Step Disposal Procedure
The disposal of this compound must comply with all national and local regulations. This typically involves treating it as hazardous waste.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound and its contaminated materials. The label should include the chemical name and hazard symbols.
-
Do not mix this waste with other chemical waste streams to avoid unforeseen reactions.
-
-
Containerization:
-
Storage:
-
Disposal:
-
Arrange for collection by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[5]
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
-
Spill and Exposure Procedures
In the event of a spill or exposure, follow these immediate steps:
| Scenario | Action |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3] |
| Small Spill | For small, contained spills, carefully sweep up the solid material, avoiding dust formation, and place it into the designated hazardous waste container.[2][3] Clean the affected area with a suitable solvent. |
| Large Spill | Evacuate the area and contact your institution's environmental health and safety (EHS) department immediately. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling 1,1-dioxothiolane-3-carboxylic acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for handling 1,1-dioxothiolane-3-carboxylic acid, including personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, which combines the chemical properties of a sulfone and a carboxylic acid, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles | Chemical safety goggles that meet European Standard EN 166 or OSHA's 29 CFR 1910.133 regulations should be worn to protect against splashes.[1] A face shield may also be necessary.[2] |
| Hand Protection | Chemical-Resistant Gloves | Wear compatible, chemical-impermeable gloves.[1][2] |
| Body Protection | Laboratory Coat | A standard lab coat or apron is required.[1] For larger quantities or increased risk of exposure, fire/flame resistant and impervious clothing is recommended.[2] |
| Respiratory Protection | Respirator | In a well-ventilated area or under a fume hood, respiratory protection may not be necessary for small-scale operations.[1] For larger-scale work, emergencies, or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 136 approved respirator is required.[1] |
Operational Plan
A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Segregate from incompatible materials, particularly strong oxidizing agents, bases, and active metals like sodium, potassium, and magnesium.[4][5] Acids and bases should be stored separately.[5]
2. Handling and Use:
-
Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1][4]
-
Avoid all personal contact, including inhalation of dust or vapors.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1][4]
-
Use bottle carriers when transporting the chemical.[5]
3. Spill Response:
-
Small Spills: If you are trained and have the appropriate PPE, confine the spill with absorbent material.[5] Collect the waste in a designated, sealed container for disposal.[1] Avoid creating dust.[2]
-
Large Spills: Evacuate the area and notify others.[5] Contact your institution's Environmental Health & Safety (EHS) department or emergency response team.[1][5]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste material, including contaminated PPE and spill cleanup materials, in a designated, properly labeled, and sealed container.[1]
-
Disposal Method: The preferred method for disposal of sulfone and carboxylic acid compounds is typically incineration by a licensed hazardous waste disposal facility.[2] Do not dispose of this chemical down the drain or in regular trash.[1]
-
Container Disposal: Empty containers should be rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Puncture or crush the container to prevent reuse.[2] Rinsed containers may be offered for recycling or disposed of in a sanitary landfill as per local regulations.[2]
Chemical Handling Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
